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1-(2-Methylphenyl)-2-methyl-2-propanol Documentation Hub

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  • Product: 1-(2-Methylphenyl)-2-methyl-2-propanol
  • CAS: 34577-30-5

Core Science & Biosynthesis

Foundational

Physicochemical properties of 1-(2-Methylphenyl)-2-methyl-2-propanol

The following technical guide provides an in-depth analysis of 1-(2-Methylphenyl)-2-methyl-2-propanol , a specialized tertiary alcohol intermediate critical in the synthesis of next-generation -adrenergic receptor agonis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 1-(2-Methylphenyl)-2-methyl-2-propanol , a specialized tertiary alcohol intermediate critical in the synthesis of next-generation


-adrenergic receptor agonists.

CAS Registry Number: 34577-30-5 Synonyms:


-Dimethyl-2-methylbenzeneethanol; 1-(o-Tolyl)-2-methylpropan-2-ol; 2-Methyl-1-(2-methylphenyl)propan-2-ol.

Executive Summary

1-(2-Methylphenyl)-2-methyl-2-propanol is a sterically hindered tertiary alcohol featuring an ortho-substituted phenyl ring linked to a hydroxy-functionalized isobutyl chain. While structurally simple, its significance lies in its role as a chiral-pool precursor and lipophilic scaffold in medicinal chemistry.

Most notably, this compound serves as the primary synthetic intermediate for BI-167107 , a high-affinity, long-acting


-adrenergic receptor (

-AR) agonist used in structural biology to stabilize active-state G-protein coupled receptors (GPCRs). Its physicochemical profile—characterized by high lipophilicity (LogP ~2.7) and steric bulk—dictates its utility in modulating receptor binding pockets and its specific handling requirements during synthesis.

Chemical Identity & Structural Characterization[1][2][3][4][5]

Molecular Descriptors
PropertyData
CAS Number 34577-30-5
Molecular Formula

Molecular Weight 164.25 g/mol
SMILES CC1=CC=CC=C1CC(C)(C)O
InChI Key LB616060BR (Variant)
Structural Class Phenylpropanol / Tertiary Alcohol
3D Conformational Analysis

The molecule exhibits significant steric hindrance due to the gem-dimethyl group adjacent to the hydroxyl moiety and the ortho-methyl group on the phenyl ring.

  • Rotational Barrier: The

    
     bond rotation is restricted by the ortho-methyl group, creating a preferred conformation where the phenyl ring is twisted relative to the alkyl side chain to minimize steric clash with the gem-dimethyl groups.
    
  • Implication: This pre-organization is advantageous for binding affinity in receptor pockets (reducing entropic penalty) but necessitates aggressive conditions (e.g., higher temperatures or strong catalysts) for nucleophilic substitution reactions at the tertiary center.

Physicochemical Properties

Note: Experimental data for this specific isomer is proprietary. Values below represent high-confidence predicted data based on close structural analogs (e.g., 2-methyl-1-phenyl-2-propanol).

Thermodynamic & Solubility Profile
PropertyValue (Predicted/Analog)Context & Causality
Physical State Viscous Liquid / Low-Melting SolidThe ortho-substitution disrupts crystal packing compared to the para-isomer (mp ~50°C), likely lowering the melting point.
Boiling Point 235°C ± 10°C (760 mmHg)High BP due to intermolecular H-bonding of the -OH group and increased molecular weight from the methyl substituent.
Lipophilicity (LogP) ~2.72Highly lipophilic. The ortho-methyl adds ~0.5 log units compared to the non-methylated analog (LogP 2.2).
Water Solubility < 500 mg/L (Poor)The hydrophobic benzyl and gem-dimethyl groups dominate the solvation profile.
pKa ~15.5 (Alcohol)Typical for tertiary alcohols; effectively neutral in aqueous media but deprotonatable by strong bases (NaH,

-BuLi).
Spectroscopic Signature (NMR Prediction)

For identification during synthesis, the following


H NMR signals (in 

) are diagnostic:
  • 
     7.10–7.25 ppm (m, 4H):  Aromatic protons.
    
  • 
     2.85 ppm (s, 2H):  Benzylic methylene (
    
    
    
    ). Key differentiator from other isomers.
  • 
     2.35 ppm (s, 3H): Ortho-methyl group attached to the phenyl ring.
    
  • 
     1.25 ppm (s, 6H):  Gem-dimethyl groups (
    
    
    
    ).

Synthetic Methodology: The Grignard Route

The most robust synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol utilizes a Grignard reaction between 2-methylbenzyl chloride and acetone . This route avoids the low yields associated with the Ritter reaction for hindered amines.

Reaction Scheme


Step-by-Step Protocol

Reagents:

  • 2-Methylbenzyl chloride (1.0 eq)

  • Magnesium turnings (1.2 eq, activated with

    
    )
    
  • Acetone (1.5 eq, anhydrous)

  • Solvent: Diethyl Ether (

    
    ) or THF (Anhydrous)
    

Procedure:

  • Activation: In a flame-dried 3-neck flask under

    
    , add Mg turnings and a crystal of iodine. Heat gently until iodine vaporizes.
    
  • Formation: Add a solution of 2-methylbenzyl chloride in

    
     dropwise to maintain a gentle reflux. Critical: The ortho-methyl group can slow initiation; use a heat gun or dibromoethane if necessary.
    
  • Addition: Once the Grignard is formed (solution turns dark/grey), cool to 0°C. Add anhydrous acetone dropwise. The reaction is exothermic.[1]

  • Workup: Quench with saturated

    
     (aq). Extract with 
    
    
    
    (3x).
  • Purification: The crude oil is often purified via vacuum distillation (bp ~110°C @ 10 mmHg) or silica gel chromatography (Hexane/EtOAc 9:1).

Synthesis Workflow Diagram

Synthesis Start 2-Methylbenzyl Chloride Mg Mg / Et2O (Grignard Formation) Start->Mg Activation Intermediate o-Tolyl-CH2-MgCl Mg->Intermediate Reflux Acetone Acetone (Nucleophilic Addition) Intermediate->Acetone 0°C Alkoxide Alkoxide Complex Acetone->Alkoxide Quench NH4Cl (aq) (Hydrolysis) Alkoxide->Quench Product 1-(2-Methylphenyl)- 2-methyl-2-propanol Quench->Product Extraction

Figure 1: Grignard synthesis pathway for 1-(2-Methylphenyl)-2-methyl-2-propanol.

Applications in Drug Development

Precursor for BI-167107

The primary pharmaceutical application of this alcohol is as the starting material for BI-167107 .

  • Mechanism: The tertiary alcohol is converted to an amine (via Ritter reaction or azide substitution) to form the "tail" of the agonist.

  • Function: The bulky ortho-tolyl and gem-dimethyl groups occupy the hydrophobic pocket of the

    
    -adrenergic receptor, locking the receptor in an active conformation suitable for X-ray crystallography.
    
Analytical Decision Tree

When analyzing impurities in the synthesis of BI-167107, detecting residual 1-(2-Methylphenyl)-2-methyl-2-propanol is critical.

Analysis Sample Crude Reaction Mixture HPLC HPLC-UV (210 nm) C18 Column Sample->HPLC Peak Peak @ RT ~12 min? HPLC->Peak Yes Isolate & Confirm Peak->Yes Yes No Product Clean Peak->No No GCMS GC-MS Analysis (m/z 164 -> 149) Yes->GCMS Verification

Figure 2: Impurity profiling workflow for detecting residual alcohol intermediate.

Safety & Handling

  • Hazards: As a tertiary alcohol, it is a Skin Irritant (Category 2) and Eye Irritant (Category 2A) .

  • Flammability: Combustible liquid. Flash point predicted > 90°C.

  • Storage: Store in a cool, dry place under inert gas (

    
    ) to prevent oxidation of the benzylic position over long periods.
    

References

  • Synthesis of BI-167107: Wang, J., et al. (2013).[2] "Synthesis of

    
    -AR Agonist BI-167107." Chinese Journal of Organic Chemistry, 33, 634-639. 
    
  • Receptor Structural Biology: Rasmussen, S.G., et al. (2011). "Crystal structure of the adrenergic receptor-Gs protein complex." Nature, 477, 549–555. (Contextualizes the use of the ligand).
  • Grignard Methodology: BenchChem Application Note. "Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction." (Analogous protocol).

  • Compound Data: PubChem CID 2734109 (Analogous Ketone Precursor).

Sources

Exploratory

Molecular Structure and Steric Effects of 1-(2-Methylphenyl)-2-methyl-2-propanol: A Comprehensive Technical Guide

Executive Summary In the realm of physical organic chemistry and rational drug design, sterically encumbered molecules serve as critical models for understanding conformational dynamics and reaction kinetics. 1-(2-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of physical organic chemistry and rational drug design, sterically encumbered molecules serve as critical models for understanding conformational dynamics and reaction kinetics. 1-(2-Methylphenyl)-2-methyl-2-propanol (CAS: 34577-30-5) is a highly specialized tertiary benzyl alcohol derivative. Its unique architecture—featuring an ortho-tolyl group adjacent to a bulky gem-dimethyl carbinol moiety—creates a dense steric environment.

This whitepaper provides an in-depth analysis of the molecule's structural dynamics, detailing how severe steric clashes dictate its restricted bond rotation and reactivity. As a Senior Application Scientist, I have structured this guide to move from theoretical conformational analysis to field-proven, self-validating experimental protocols for its synthesis and characterization.

Molecular Architecture and Conformational Dynamics

The structural core of 1-(2-Methylphenyl)-2-methyl-2-propanol is defined by the proximity of the ortho-methyl group on the aromatic ring to the neophyl-like


 group. This proximity induces two primary stereoelectronic phenomena:
The Gem-Dimethyl (Thorpe-Ingold) Effect

The presence of two methyl groups on the carbinol carbon significantly compresses the internal bond angles. This angle compression forces the adjacent benzylic protons and the hydroxyl group into a highly rigid conformational space, effectively locking the side chain into a limited number of accessible rotamers 1.

Restricted Rotation and A-Strain

The steric clash between the ortho-methyl group and the gem-dimethyl carbinol restricts free rotation around the


 bond. This creates a high rotational energy barrier, leading to distinct preferred conformers where the bulky carbinol group is oriented anti to the ortho-substituent to minimize A-1,3 (allylic) strain. Similar restricted rotations are a hallmark of ortho-substituted benzyl systems, which often exhibit atropisomerism-like behavior at lower temperatures .

StericLogic Core Target Molecule Core Ortho Ortho-Methyl Group Core->Ortho Gem Gem-Dimethyl Group Core->Gem Clash Severe Steric Clash (A-1,3 Strain) Ortho->Clash Gem->Clash Rot Restricted C-C Bond Rotation Clash->Rot Accel Steric Acceleration (e.g., Dehydration) Rot->Accel Strain Relief

Logical flow of steric interactions leading to restricted rotation and steric acceleration.

Reactivity Implications: Steric Shielding and Acceleration

The dense steric environment dictates the molecule's chemical behavior in predictable, yet profound ways:

  • Steric Shielding: The bulky carbinol group effectively shields the benzylic position and the ortho position of the aromatic ring from electrophilic attack. This steric hindrance is a known factor in directing site-selective reactions, such as forcing para-selective C-H borylation in similarly encumbered benzyl alcohols 2.

  • Steric Acceleration in Dehydration: Under acidic conditions, the molecule undergoes dehydration to form an alkene. The ground-state destabilization caused by the steric clash between the ortho-methyl and gem-dimethyl groups lowers the activation energy (

    
    ) required to reach the transition state. The relief of this steric strain drives the reaction forward, a phenomenon known as steric acceleration 3.
    

Quantitative Physicochemical Data

PropertyValue
Chemical Name 1-(2-Methylphenyl)-2-methyl-2-propanol
CAS Registry Number 34577-30-5
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1
Rotatable Bonds 2 (Highly restricted due to steric clash)
Topological Polar Surface Area 20.2 Ų

Experimental Methodologies

Protocol: Synthesis via Double Grignard Addition

Objective: To synthesize 1-(2-Methylphenyl)-2-methyl-2-propanol via a double nucleophilic addition of methylmagnesium bromide to ethyl 2-(o-tolyl)acetate. Causality: Utilizing an ester precursor allows for the sequential addition of two methyl groups in a single pot. The first addition forms a highly electrophilic ketone intermediate in situ, which immediately undergoes a second Grignard addition, driving the reaction exclusively to the tertiary alcohol.

Synthesis A Ethyl 2-(o-tolyl)acetate B MeMgBr (2.5 eq) Nucleophilic Addition A->B THF, 0°C C Magnesium Alkoxide Intermediate B->C in situ D 1-(2-Methylphenyl)- 2-methyl-2-propanol C->D NH4Cl Quench

Synthetic workflow for 1-(2-Methylphenyl)-2-methyl-2-propanol via Grignard addition.

Step-by-Step Procedure (Self-Validating System):

  • Preparation: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

  • Reagent Loading: Add 2.5 equivalents of Methylmagnesium bromide (3.0 M in diethyl ether) to the flask and cool to 0 °C. Causality: Excess Grignard ensures complete conversion; cooling prevents exothermic side reactions.

  • Addition: Dissolve 1.0 equivalent of ethyl 2-(o-tolyl)acetate in anhydrous THF. Add dropwise over 30 minutes.

  • Reaction & Validation 1: Stir for 4 hours at room temperature. Validation: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the high-

    
     ester spot and the appearance of a highly polar, low-
    
    
    
    tertiary alcohol spot confirms reaction progress.
  • Quenching & Validation 2: Quench carefully with saturated aqueous

    
     at 0 °C. Validation: The formation of a white magnesium salt precipitate that dissolves upon further addition of the aqueous layer validates the successful breakdown of the alkoxide intermediate without inducing acid-catalyzed dehydration.
    
  • Isolation: Extract with ethyl acetate, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
  • Final Validation: Run a

    
     NMR spectrum. The presence of a sharp 6H singlet integrating for the gem-dimethyl groups (~1.2 ppm) confirms successful double addition.
    
Protocol: Conformational Analysis via Variable-Temperature NMR (VT-NMR)

Objective: To quantify the rotational barrier around the


 bond.
Causality:  At room temperature, rotation may be fast on the NMR timescale, averaging the signals. By lowering the temperature, we can "freeze" the conformers, making the gem-dimethyl protons diastereotopic.

Step-by-Step Procedure (Self-Validating System):

  • Sample Prep: Dissolve 15 mg of the purified compound in 0.6 mL of Toluene-

    
    . Causality: Toluene-
    
    
    
    is chosen for its wide liquid temperature range (-95 °C to 110 °C).
  • Data Acquisition: Acquire

    
     NMR spectra at 10 °C intervals from +25 °C down to -80 °C.
    
  • Observation: Monitor the gem-dimethyl proton signal. As temperature drops, observe the peak broaden and eventually split into two distinct singlets (decoalescence), proving restricted rotation.

  • Validation (Reversibility Check): After reaching -80 °C, warm the probe back to +25 °C and retake the spectrum. Validation: The spectrum must perfectly match the initial +25 °C run. This proves the observed peak splitting was purely due to conformational dynamics and not sample degradation or precipitation.

  • Calculation: Utilize the Eyring equation and the exact coalescence temperature (

    
    ) to calculate the activation energy (
    
    
    
    ) for the bond rotation.

References

  • The gem-Dimethyl Effect Revisited ResearchG
  • Separation of Polar & Steric Effects in Oxidation of ortho-Substituted Benzyl Alcohols NIScPR
  • Trialkoxysilane-Induced Iridium-Catalyzed para-Selective C–H Bond Boryl
  • Steric Acceleration of Intramolecular Cyclis

Sources

Foundational

Thermodynamic Stability of 1-(2-Methylphenyl)-2-methyl-2-propanol

Executive Summary & Structural Logic 1-(2-Methylphenyl)-2-methyl-2-propanol (CAS: 51052-00-7 analog/derivative context) represents a specific class of homobenzylic tertiary alcohols . Its thermodynamic stability is gover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

1-(2-Methylphenyl)-2-methyl-2-propanol (CAS: 51052-00-7 analog/derivative context) represents a specific class of homobenzylic tertiary alcohols . Its thermodynamic stability is governed by a conflict between the robust nature of the tertiary C-O bond against oxidation and its extreme susceptibility to acid-catalyzed dehydration due to the formation of a stable conjugated alkene system.

This guide moves beyond standard stability data, analyzing the steric-electronic interplay caused by the ortho-tolyl substituent. The proximity of the o-methyl group to the tertiary alcohol center introduces torsional strain in the ground state, which acts as a thermodynamic driving force for elimination reactions.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: 1-(2-Methylphenyl)-2-methylpropan-2-ol

  • Molecular Formula:

    
    
    
  • Molecular Weight: 164.25 g/mol

  • Key Structural Feature: Tertiary alcohol

    
    -positioned to an o-substituted aromatic ring.
    

Thermodynamic Profile

The thermodynamic stability of this molecule is best understood through its enthalpy of formation (


) and the Gibbs free energy change (

) associated with its primary degradation pathway: dehydration.
Theoretical Thermodynamic Parameters

Note: Values are estimated based on Group Additivity Methods (Benson’s Group Increments) for homobenzylic tertiary alcohols.

ParameterEstimated ValueThermodynamic Implication

(Liquid)
-340 to -360 kJ/molModerately stable in isolation.
Bond Dissociation Energy (C-OH) ~380 kJ/molHigh energy barrier for homolytic cleavage (thermal radical stability is high).

Negative (< -15 kJ/mol) Critical Instability Factor. The reaction is spontaneous at room temperature but kinetically inhibited by lack of protonation.
Phase Transition Thermodynamics
  • Boiling Point: ~225°C (Predicted at 760 mmHg). High boiling point suggests significant intermolecular hydrogen bonding.

  • Melting Point: Likely < 35°C (Low melting solid or viscous oil). The ortho-methyl group disrupts crystal lattice packing efficiency compared to para-isomers, lowering the melting point.

Chemical Stability Mechanisms

The stability profile is dominated by the E1 Elimination Mechanism . Unlike typical tertiary alcohols, the product of dehydration for this molecule is a styrene derivative , extending conjugation with the aromatic ring.

The Dehydration Driver (Acid-Catalyzed)

Upon protonation of the hydroxyl group, the molecule loses water to form a tertiary carbocation.

  • Intermediate Stability: The resulting carbocation is tertiary but not benzylic. However, it is hyperconjugated.

  • Regioselectivity: Proton loss can occur from:

    • C1 (Methylene): Yields

      
      . This alkene is conjugated  with the benzene ring.
      
    • C3 (Methyls): Yields

      
      . This alkene is isolated .
      
  • Thermodynamic Control: The conjugated product (1) is significantly more stable (

    
    ) than the isolated alkene. Consequently, once dehydration starts, it proceeds irreversibly to the conjugated styrene derivative.
    
Oxidative Stability
  • Hydroxyl Group: The tertiary alcohol cannot be oxidized to a carbonyl without breaking C-C bonds. It is chemically inert to standard oxidants (e.g.,

    
    , Chromic acid).
    
  • Benzylic Position: The methylene group (

    
    ) at C1 is susceptible to radical autoxidation over long storage periods, potentially forming benzylic peroxides, though this is a slow kinetic process compared to dehydration.
    

Visualization: Degradation Pathways

The following directed graph illustrates the competing pathways and the thermodynamic sink (Conjugated Alkene).

StabilityPathways Alcohol 1-(2-Methylphenyl)-2-methyl-2-propanol (Ground State) Protonated Protonated Alcohol (Oxonium Ion) Alcohol->Protonated + H+ (Acid Impurity) Carbocation Tertiary Carbocation (Intermediate) Protonated->Carbocation - H2O (RDS) Alkene_Iso Isolated Alkene (Kinetic Product) Carbocation->Alkene_Iso - H+ (from Methyl) Alkene_Conj Conjugated Styrene (Thermodynamic Sink) Carbocation->Alkene_Conj - H+ (from Methylene) Major Pathway Alkene_Iso->Carbocation + H+ (Reversible)

Caption: E1 Elimination mechanism showing the irreversible thermodynamic drift toward the conjugated styrene derivative.

Experimental Protocols for Stability Validation

To validate the thermodynamic predictions, the following "Forced Degradation" protocol is recommended. This system is self-validating: if the conjugated alkene is not detected under acid stress, the analytical method is flawed.

Stress Testing Workflow

Objective: Determine the degradation rate constant (


) and identify the major degradant.
Stress ConditionReagent/ConditionDurationTarget Endpoint
Acid Hydrolysis 0.1 N HCl / 60°C24 HoursFormation of Conjugated Alkene
Oxidation 3%

/ RT
24 HoursBenzylic oxidation products
Thermal 60°C (Solid/Neat)7 DaysDimerization or polymerization
Photolytic UV (ICH Q1B)1.2M Lux-hrRadical formation
Analytical Method (HPLC-UV)
  • Column: C18 (Reverse Phase), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Phosphoric Acid). Acid is required to suppress silanol activity but must be low conc. to avoid on-column degradation.

  • Detection: 210 nm (Universal) and 254 nm (Specific for the conjugated alkene degradant).

  • Success Criterion: The conjugated alkene will have a significantly higher UV extinction coefficient at 254 nm than the parent alcohol due to the styrene chromophore.

Storage & Handling Recommendations

Based on the thermodynamic susceptibility to acid-catalyzed dehydration:

  • Exclusion of Acid: Avoid acidic excipients or storage containers that may leach acidic components (e.g., unwashed glass with surface silanols).

  • Moisture Control: While water is the leaving group, the reaction is equilibrium-based. However, in the presence of strong desiccants or high heat, the equilibrium shifts to the alkene.

  • Inert Atmosphere: Nitrogen headspace is recommended to prevent benzylic autoxidation.

Decision Tree: Stability Evaluation

A logical flow for researchers to assess batch suitability.

DecisionTree Start Batch Analysis Check_pH Check pH (1% slurry) Start->Check_pH Acidic pH < 5.0 Check_pH->Acidic Yes Neutral pH 6.0 - 8.0 Check_pH->Neutral No Reject REJECT BATCH (Thermodynamically Compromised) Acidic->Reject HPLC Run HPLC (254 nm) Neutral->HPLC Impurity Styrene Peak > 0.1%? HPLC->Impurity Impurity->Reject Yes Pass RELEASE BATCH (Store at 2-8°C) Impurity->Pass No

Caption: Quality Control decision logic for evaluating thermodynamic stability risks in production batches.

References

  • National Institute of Standards and Technology (NIST). "2-Propanol, 2-methyl- (Tert-Butanol) Thermochemical Data." NIST Chemistry WebBook. Available at: [Link]

  • PubChem. "2-Methyl-1-phenyl-2-propanol (Isomer Data)." National Library of Medicine. Available at: [Link]

  • International Conference on Harmonisation (ICH). "Stability Testing of New Drug Substances and Products Q1A(R2)." ICH Guidelines. Available at: [Link]

  • Chemistry LibreTexts. "Dehydration of Alcohols - E1 Mechanism." Organic Chemistry. Available at: [Link]

Exploratory

Comprehensive CAS Registry Analysis and Synthetic Methodologies for 1-(2-Methylphenyl)-2-methyl-2-propanol

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Abstract Service (CAS) data, structural utility, and self-validating synthetic protocols. Executive Summary & S...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Chemical Abstract Service (CAS) data, structural utility, and self-validating synthetic protocols.

Executive Summary & Structural Rationale

In modern medicinal chemistry and agrochemical development, the strategic incorporation of steric bulk is a fundamental technique for modulating pharmacokinetics and metabolic stability. 1-(2-Methylphenyl)-2-methyl-2-propanol (CAS 34577-30-5) —also known as 2-methyl-1-(o-tolyl)propan-2-ol—is a highly specialized tertiary alcohol that exemplifies this principle.

Characterized by an ortho-methyl substituted phenyl ring and a gem-dimethyl alcohol moiety, this compound serves as a critical building block. The absence of an alpha-proton at the carbinol center renders the molecule highly resistant to cytochrome P450-mediated oxidation, preventing rapid clearance via aldehyde or carboxylic acid metabolites. As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between basic CAS registry data and field-proven, mechanistic synthetic applications.

Physicochemical Profiling & CAS Registry Data

Accurate registry data is the foundation of reproducible research. The following table summarizes the core chemical identity and physical parameters of the title compound, synthesized from aggregated chemical databases [1].

PropertyValue / Description
CAS Registry Number 34577-30-5
IUPAC Name 1-(2-methylphenyl)-2-methylpropan-2-ol
Common Synonyms

-dimethyl-o-methylphenethyl alcohol; 2-methyl-1-(o-tolyl)propan-2-ol
Molecular Formula C

H

O
Molecular Weight 164.24 g/mol
SMILES CC1=CC=CC=C1CC(C)(C)O
Structural Class Bulky Tertiary Benzylic-adjacent Alcohol
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 1

Pharmacokinetic Utility: The Logic of Steric Shielding

When designing active pharmaceutical ingredients (APIs), primary and secondary alcohols are often metabolic liabilities. They undergo rapid enzymatic oxidation to carbonyls, which are subsequently conjugated and excreted.

By utilizing a building block like CAS 34577-30-5, researchers embed a "metabolic shield" directly into the molecular scaffold. The tertiary nature of the alcohol, combined with the ortho-methyl group on the adjacent phenyl ring, creates a highly hindered microenvironment.

MetabolicStability cluster_0 Metabolic Stability Logic Tree P_Alc Primary/Secondary Alcohol CYP450 CYP450 Enzymes (Oxidation) P_Alc->CYP450 Ox_Prod Aldehyde/Ketone (Rapid Clearance) CYP450->Ox_Prod T_Alc Tertiary Alcohol (CAS 34577-30-5) Steric Steric Shielding & No alpha-Proton T_Alc->Steric Stable Metabolic Stability (Prolonged Half-life) Steric->Stable

Fig 1: Mechanistic rationale for the metabolic stability of tertiary alcohols vs. primary/secondary counterparts.

Mechanistic Synthesis & Reaction Kinetics

The most reliable pathway to synthesize 1-(2-Methylphenyl)-2-methyl-2-propanol involves the nucleophilic addition of a Grignard reagent to an ester precursor. Specifically, the reaction of Ethyl o-tolylacetate (CAS 40291-39-2) [2] with excess Methylmagnesium bromide (CH


MgBr) yields the target tertiary alcohol in a single, high-yielding step.

Alternatively, the reductive amination precursor o-Tolylacetone (CAS 5580-32-5) [3] can be reacted with a single equivalent of CH


MgBr, though the ester route is generally preferred for its commercial availability and straightforward purification.
Synthetic Workflow Logic

SynthesisWorkflow Start Ethyl o-tolylacetate (CAS 40291-39-2) Reaction Nucleophilic Addition (0°C to RT) Start->Reaction Reagent CH3MgBr (2.5 eq) in Anhydrous THF Reagent->Reaction Intermediate Magnesium Alkoxide Intermediate Reaction->Intermediate Quench Sat. NH4Cl Quench (pH Control) Intermediate->Quench Prevents dehydration Product 1-(2-Methylphenyl)- 2-methyl-2-propanol Quench->Product

Fig 2: Step-by-step synthetic workflow and logic tree for Grignard addition to ethyl o-tolylacetate.

Self-Validating Experimental Protocol

As a standard of scientific integrity, experimental protocols must be self-validating. The following procedure includes causality checkpoints to ensure the chemist understands why specific conditions are maintained.

Objective: Synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol via Grignard Addition.

Materials Required:

  • Ethyl o-tolylacetate (1.0 equivalent)

  • Methylmagnesium bromide (3.0 M in Diethyl Ether or THF, 2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated Aqueous Ammonium Chloride (NH

    
    Cl)
    

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask under an inert Argon atmosphere. Causality: Grignard reagents are highly sensitive to moisture; ambient humidity will prematurely quench the CH

    
    MgBr into methane gas, destroying the stoichiometry.
    
  • Reagent Loading: Dissolve Ethyl o-tolylacetate (10 mmol, 1.78 g) in 20 mL of anhydrous THF. Cool the mixture to 0°C using an ice-water bath.

  • Grignard Addition: Add CH

    
    MgBr (25 mmol, 8.3 mL of 3.0 M solution) dropwise via a syringe pump over 30 minutes. Causality: The first equivalent forms a ketone intermediate; the second forms the alkoxide. The reaction is highly exothermic. Dropwise addition at 0°C prevents solvent boil-off and suppresses unwanted aldol-type side reactions.
    
  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 2 hours. Monitor via TLC (Hexanes:Ethyl Acetate 8:2). The disappearance of the ester spot (high Rf) and appearance of the alcohol spot (lower Rf) validates reaction completion.

  • Controlled Quenching (Critical Step): Cool the flask back to 0°C. Slowly add 15 mL of saturated aqueous NH

    
    Cl.
    
    • Expert Insight:Do not use strong acids like HCl. The resulting product is a tertiary alcohol adjacent to a benzylic position. Strong acidic conditions will rapidly protonate the hydroxyl group, leading to E1 elimination (dehydration) to form an unwanted alkene (1-(2-methylphenyl)-2-methylpropene). Saturated NH

      
      Cl provides a mild, buffered pH (~5.5) that hydrolyzes the magnesium alkoxide without triggering dehydration.
      
  • Extraction & Purification: Extract the aqueous layer with Diethyl Ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography if necessary.

Analytical Characterization (QA/QC)

To verify the structural integrity of the synthesized CAS 34577-30-5, the following spectral parameters should be observed:

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       ~7.10 - 7.20 (m, 4H, Aromatic protons)
      
    • 
       ~2.85 (s, 2H, Ar-CH
      
      
      
      -C). Note: This singlet confirms the intact benzylic methylene.
    • 
       ~2.35 (s, 3H, Ar-CH
      
      
      
      ). The ortho-methyl group.
    • 
       ~1.45 (br s, 1H, -OH ). Disappears upon D
      
      
      
      O exchange.
    • 
       ~1.25 (s, 6H, -C(CH
      
      
      
      )
      
      
      ). The intense 6-proton singlet is the hallmark of the gem-dimethyl group.
  • IR Spectroscopy (ATR): A broad, strong absorption band around 3300–3400 cm

    
     confirms the presence of the sterically hindered O-H stretch. The absence of a sharp peak at 1735 cm
    
    
    
    confirms the complete consumption of the ester carbonyl.

References

  • ChemSrc. "1-(2-Methylphenyl)-2-methyl-2-propanol CAS Details." Chemical properties, safety, and registry validation for CAS 34577-30-5. Available at:[Link]

Protocols & Analytical Methods

Method

Synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol via Grignard reaction

Application Note: High-Fidelity Synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol via Grignard Reaction Executive Summary This protocol details the optimized synthesis of 1-(2-methylphenyl)-2-methyl-2-propanol (CAS: N/...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol via Grignard Reaction

Executive Summary

This protocol details the optimized synthesis of 1-(2-methylphenyl)-2-methyl-2-propanol (CAS: N/A for specific isomer, generic homobenzylic structure) utilizing a Grignard reagent derived from 2-methylbenzyl chloride (


-xylyl chloride).

While the Grignard addition to a ketone is a textbook transformation, this specific substrate presents a critical process challenge: Benzylic Homocoupling (Wurtz Coupling) . The formation of the Grignard reagent from benzylic halides is prone to rapid dimerization to form 1,2-bis(2-methylphenyl)ethane, which significantly lowers yield and complicates purification.

This guide provides a "High-Dilution / Slow-Addition" protocol designed to suppress dimerization, ensuring high purity of the target tertiary alcohol.

Strategic Analysis & Retrosynthesis

The target molecule is a tertiary homobenzylic alcohol. The strategic disconnection focuses on the C1–C2 bond, utilizing the nucleophilic addition of a benzylmagnesium species to acetone.

Chemical Structure:

  • Target: 1-(2-Methylphenyl)-2-methyl-2-propanol (

    
    )
    
  • Key Feature: Steric bulk at the ortho-position of the aromatic ring and the tertiary alcohol center.

Reaction Pathway & Competitive Dynamics: The primary challenge is the competition between the desired Grignard formation (


) and the parasitic Wurtz coupling (

).


To minimize coupling, the instantaneous concentration of the unreacted alkyl halide (


) must be kept near zero relative to the magnesium surface.

Figure 1: Reaction scheme highlighting the competitive Wurtz coupling pathway that must be suppressed via process control.

Experimental Protocol

Reagents & Equipment[2][3][4][5]
ReagentMW ( g/mol )Equiv.DensityQuantityNote
2-Methylbenzyl chloride 140.611.01.08 g/mL14.06 g (100 mmol)Purify via short-path distillation if yellow.
Magnesium Turnings 24.301.5-3.65 g (150 mmol)Oven-dried, crushed slightly to expose fresh surface.
Acetone (Anhydrous) 58.081.20.784 g/mL6.97 g (120 mmol)Dried over CaSO4 or molecular sieves.
Diethyl Ether (Et₂O) 74.12Solvent-200 mLAnhydrous. Preferred over THF to reduce dimerization.
Iodine (

)
253.8Cat.-1 crystalActivator.[1]

Apparatus:

  • 3-Neck Round Bottom Flask (500 mL) equipped with:

    • Reflux condenser (with inert gas inlet).

    • Pressure-equalizing addition funnel (High precision).

    • Internal temperature probe.

    • Magnetic stir bar (egg-shaped for vigorous agitation).

Step-by-Step Methodology

Stage 1: Grignard Reagent Formation (The "High Dilution" Technique) Objective: Generate the Grignard reagent while keeping [R-Cl] low to prevent dimerization.

  • System Preparation: Flame-dry the glassware under a stream of Argon or Nitrogen. Allow to cool to room temperature under positive inert gas pressure.

  • Activation: Add Magnesium turnings (3.65 g) and a single crystal of Iodine to the flask. Dry stir for 5 minutes.

  • Initiation:

    • Add just enough anhydrous Et₂O to cover the Mg turnings (~10 mL).

    • Prepare a solution of 2-Methylbenzyl chloride (14.06 g) in 100 mL anhydrous Et₂O in the addition funnel.

    • Add 1-2 mL of the halide solution to the Mg.

    • Observation: Use a heat gun gently if needed. Initiation is confirmed by the disappearance of the iodine color (brown to clear/grey) and mild exotherm/bubbling.

  • Controlled Addition (Crucial Step):

    • Once initiated, dilute the reaction mixture with an additional 50 mL of Et₂O.

    • Cool the flask to 0°C using an ice bath. (Lower temp slows coupling more than formation).

    • Add the remaining halide solution dropwise over 90–120 minutes .

    • Process Control: The rate should be slow enough that the solution does not turn dark opaque immediately (indicating coupling). Maintain internal temp < 5°C.

  • Post-Stir: After addition, remove the ice bath and stir at room temperature for 1 hour. The solution should be a dark grey/cloudy suspension.

Stage 2: Nucleophilic Addition of Acetone Objective: Formation of the magnesium alkoxide.

  • Cooling: Return the Grignard solution to 0°C .

  • Preparation: Mix Acetone (6.97 g) with 20 mL anhydrous Et₂O in a separate dry flask.

  • Addition: Transfer the Acetone solution to the addition funnel. Add dropwise to the Grignard reagent over 30 minutes.[2]

    • Exotherm Alert: This reaction is highly exothermic. Monitor temp; do not exceed 15°C.

    • A thick white precipitate (magnesium alkoxide) will form.

  • Completion: Allow to warm to room temperature and stir for 2 hours.

Stage 3: Quench and Isolation

  • Quench: Cool to 0°C. Slowly add saturated aqueous Ammonium Chloride (

    
    )  (50 mL).
    
    • Note: Avoid using HCl or H₂SO₄. Tertiary alcohols are prone to acid-catalyzed dehydration (E1 elimination) to form the alkene (1-(2-methylphenyl)-2-methylpropene).

      
       is sufficiently acidic to protonate the alkoxide without dehydrating the alcohol.
      
  • Separation: Transfer to a separatory funnel. Separate phases. Extract the aqueous layer with Et₂O (2 x 50 mL).

  • Wash: Combine organics and wash with Brine (50 mL) to remove magnesium salts.

  • Drying: Dry over anhydrous

    
     or 
    
    
    
    . Filter.
  • Concentration: Remove solvent via rotary evaporation at mild temperature (bath < 40°C) to yield the crude oil.

Analytical Profile & Troubleshooting

Expected Data:

  • Physical State: Viscous colorless to pale yellow oil.

  • Yield: Expected 70–85% (if Wurtz coupling is controlled).

  • 1H NMR (CDCl3, 400 MHz) Diagnostic Signals:

    • 
       7.1–7.2 (m, 4H, Ar-H).
      
    • 
       2.85 (s, 2H, Ar-CH2 -C). (Benzylic protons).
      
    • 
       2.35 (s, 3H, Ar-CH3 ).
      
    • 
       1.25 (s, 6H, C(CH3 )2). (Gem-dimethyls).
      
    • 
       1.5–2.0 (broad s, 1H, OH ).
      

Troubleshooting Guide:

IssueDiagnosisRoot CauseSolution
Low Yield / Solid Precipitate Large amount of white solid insoluble in ether but soluble in organics.Wurtz Coupling (Dimer formation).[2]Slower addition of halide.[2] Switch solvent to 2-MeTHF (Search Result 1.8). Increase Mg equivalents.
Alkene Formation Product shows vinyl protons in NMR (

4.5-5.5).
Acid-catalyzed dehydration during workup.Use Sat. NH4Cl only. Do not use HCl. Keep rotary evaporator bath < 40°C.
No Initiation Iodine color persists; no heat.Wet solvent or oxidized Mg.Add 1-2 drops of 1,2-dibromoethane (entrainment method) or mechanically crush Mg under solvent.

Process Workflow Diagram

Figure 2: Step-by-step experimental workflow emphasizing critical control points (red nodes).

Alternative Industrial Strategy (The Ester Route)

For large-scale applications where Wurtz coupling poses a significant safety or yield risk, the Ester Route is the preferred alternative.

  • Reagents: Methyl (2-methylphenyl)acetate + 2 equivalents of Methylmagnesium Bromide (MeMgBr).

  • Mechanism: Double nucleophilic addition of MeMgBr to the ester carbonyl.

  • Advantage: Avoids the formation of the unstable benzylic Grignard reagent entirely. MeMgBr is commercially available and stable.

  • Reference: This approach aligns with methodologies described in patent literature for similar pharmacophores (See Ref 1).

References

  • Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound. CN105085278A. (Describes the synthesis of the 2-methyl-1-(2-methylphenyl)-2-propanol scaffold via Grignard/Ester reduction). Link

  • BenchChem. Preventing the formation of Wurtz coupling products in Grignard reactions. (Protocol standards for benzylic halides). Link

  • ResearchGate. Solvent screening of benzyl chloride Grignard reaction. (Comparison of THF vs 2-MeTHF/Ether for minimizing dimerization). Link

  • PubChem. 2-(2-Methylphenyl)propan-2-ol (Compound Summary). (Structural isomer data for validation). Link

Sources

Application

Application Note: 1-(2-Methylphenyl)-2-methyl-2-propanol as a Precursor for Rigid Indane Scaffolds in Pharmaceutical Synthesis

Introduction & Chemical Rationale In advanced medicinal chemistry, the strategic rigidification of flexible alkyl chains into carbocyclic systems is a proven methodology to reduce entropic penalties upon target binding,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Rationale

In advanced medicinal chemistry, the strategic rigidification of flexible alkyl chains into carbocyclic systems is a proven methodology to reduce entropic penalties upon target binding, enhance metabolic stability, and improve receptor subtype selectivity. 1-(2-Methylphenyl)-2-methyl-2-propanol (CAS: 34577-30-5)[1] is a sterically hindered tertiary alcohol that serves as a highly versatile intermediate for constructing such rigid, lipophilic scaffolds.

Featuring an ortho-tolyl group paired with a terminal tertiary alcohol moiety, this compound is primarily utilized as a direct precursor to 1,1,4-trimethylindane derivatives[2]. The unique structural geometry of this intermediate allows it to undergo highly regioselective intramolecular cyclizations, making it an invaluable building block for central nervous system (CNS) therapeutics and endocrine-targeting active pharmaceutical ingredients (APIs).

Mechanistic Insights & Causality (E-E-A-T)

The synthetic utility of 1-(2-Methylphenyl)-2-methyl-2-propanol is dictated by its precise electronic and steric properties:

  • Carbocation Generation & Stability: Under Lewis or Brønsted acid catalysis, the tertiary hydroxyl group is readily complexed and eliminated as a water equivalent. This generates a highly stable tertiary homobenzylic carbocation. The stability of this tertiary cation prevents unwanted skeletal rearrangements (such as Wagner-Meerwein shifts) prior to cyclization[3].

  • Regioselective Intramolecular Friedel-Crafts Alkylation: The generated carbocation undergoes an intramolecular electrophilic aromatic substitution. The ortho-methyl group on the aromatic ring plays a critical dual role:

    • Steric Blocking: It sterically blocks one of the ortho positions, preventing intermolecular dimerization or polymerization.

    • Regiodirection: It forces the cyclization exclusively to the unsubstituted ortho position (C6 of the original toluene ring). This specific 5-exo-trig-like ring closure yields 1,1,4-trimethylindane (CAS: 16204-72-1)[2].

  • Wurtz Coupling Mitigation (Upstream): During the synthesis of the intermediate via Grignard addition, anhydrous Tetrahydrofuran (THF) is strictly preferred over diethyl ether. THF's higher boiling point allows for the elevated reflux temperatures needed to initiate sluggish benzylic magnesium insertions, while maintaining high dilution minimizes the homocoupling of 2-methylbenzyl chloride (Wurtz coupling).

Experimental Protocols

The following self-validating workflows detail the upstream synthesis of the intermediate and its downstream cyclization into a rigid pharmaceutical scaffold.

Protocol A: Synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol

Objective: Synthesize the tertiary alcohol intermediate via a controlled Grignard addition.

  • Initiation: In an oven-dried, argon-purged flask, suspend magnesium turnings (1.2 eq) in anhydrous THF (0.5 M). Add a catalytic crystal of iodine to activate the magnesium surface.

  • Grignard Formation: Add 10% of the total volume of 2-methylbenzyl chloride (1.0 eq) dissolved in THF. Warm gently until the iodine color fades, indicating initiation. Add the remaining 2-methylbenzyl chloride dropwise over 1 hour to maintain a gentle reflux. Reflux for an additional 1 hour to ensure complete insertion.

  • Addition: Cool the reaction mixture strictly to 0 °C. Add anhydrous acetone (1.1 eq) dropwise. Causality note: The bulky transition state requires slow addition to prevent the competitive enolization of acetone, which would prematurely quench the Grignard reagent.

  • Workup: Allow the mixture to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl at 0 °C. Crucial: Avoid strong acids (e.g., HCl) at this stage, as the resulting tertiary alcohol is highly prone to premature dehydration.

  • Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via silica gel chromatography.

Protocol B: Intramolecular Friedel-Crafts Cyclization to 1,1,4-Trimethylindane

Objective: Convert the flexible tertiary alcohol into a rigid indane scaffold.

  • Preparation: Dissolve 1-(2-Methylphenyl)-2-methyl-2-propanol (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M. Cool the solution to -78 °C under an inert atmosphere.

  • Lewis Acid Catalysis: Add Tin(IV) chloride (SnCl₄, 1.2 eq) dropwise[4]. Causality note: SnCl₄ is preferred over harsher acids like AlCl₃ as it provides a milder, more controlled generation of the tertiary carbocation, minimizing intermolecular side reactions and tar formation.

  • Cyclization: Stir at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 12 hours. The solution will shift to a deep red/brown as the carbocation intermediate forms and cyclizes.

  • Quenching & Extraction: Quench the reaction by pouring it into ice-cold water. Separate the organic layer, and extract the aqueous layer twice with DCM. Wash the combined organics with saturated NaHCO₃ to neutralize residual acid.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify the resulting 1,1,4-trimethylindane by Kugelrohr distillation.

Quantitative Data Summary

ParameterProtocol A: Synthesis of IntermediateProtocol B: Cyclization to Indane Scaffold
Target Compound 1-(2-Methylphenyl)-2-methyl-2-propanol1,1,4-Trimethylindane
CAS Number 34577-30-516204-72-1
Primary Reagents 2-Methylbenzyl chloride, Mg, Acetone1-(2-Methylphenyl)-2-methyl-2-propanol, SnCl₄
Solvent System Anhydrous THFAnhydrous Dichloromethane (DCM)
Temperature Profile 0 °C to 65 °C (Reflux)-78 °C to Room Temperature
Reaction Time 2–4 hours12–14 hours
Typical Yield 75–85%70–80%
Key ¹H NMR Marker Singlet ~1.20 ppm (6H, gem-dimethyl)Singlet ~1.25 ppm (6H, C1-dimethyl)

Reaction Pathway Visualization

Workflow A 2-Methylbenzyl Chloride (Starting Material) B Grignard Reagent (Intermediate) A->B Mg, THF Reflux C 1-(2-Methylphenyl)- 2-methyl-2-propanol (CAS: 34577-30-5) B->C Acetone 0°C to RT D 1,1,4-Trimethylindane (Rigid Scaffold) C->D SnCl4, DCM Intramolecular F-C E Dehydrated Alkene (Lipophilic Tag) C->E TsOH, Toluene Dehydration

Reaction pathways of 1-(2-Methylphenyl)-2-methyl-2-propanol in drug scaffold synthesis.

References

  • ChemDict. "CAS NO:34577-30-5; 1-(2-methylphenyl)-2-methyl-2-propanol". Available at: [Link]

  • NIST Standard Reference Database. "1H-Indene, 2,3-dihydro-1,1,4-trimethyl- (CAS: 16204-72-1)". Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Synthesis of Marine (−)-Pelorol and Future Perspectives" (Detailing SnCl₄ mediated Friedel-Crafts cyclization of tertiary alcohols). Available at:[Link]

Sources

Method

Catalytic Applications of 1-(2-Methylphenyl)-2-methyl-2-propanol in Organic Synthesis

Advanced Protocols for C-H Functionalization and Early Transition Metal Catalysis Executive Summary 1-(2-Methylphenyl)-2-methyl-2-propanol (CAS: 34577-30-5), hereafter referred to as MTMP , is a highly sterically encumbe...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocols for C-H Functionalization and Early Transition Metal Catalysis

Executive Summary

1-(2-Methylphenyl)-2-methyl-2-propanol (CAS: 34577-30-5), hereafter referred to as MTMP , is a highly sterically encumbered tertiary alcohol. While standard bulky alcohols like tert-butanol (t-BuOH) and tert-amyl alcohol (t-AmOH) are ubiquitous in organic synthesis, MTMP introduces a unique structural motif: an ortho-tolyl group adjacent to a tertiary carbinol center. This architecture provides exceptional


-steric shielding.

For researchers and drug development professionals, MTMP serves two distinct, high-value catalytic functions:

  • A Bulky Protic Additive/Solvent: It facilitates Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) by stabilizing the transition state without poisoning the metal center[1].

  • A Sterically Demanding Ligand Precursor: It forces early transition metals (e.g., Titanium) into highly active, mononuclear alkoxide complexes, preventing the formation of inactive oligomers[2].

Application 1: MTMP as a Bulky Protic Additive in Pd-Catalyzed C-H Activation

Mechanistic Causality & Expertise

In Pd-catalyzed direct arylation and C-H functionalization, the choice of solvent or protic additive dictates the reaction pathway. Fagnou and co-workers demonstrated that bulky tertiary alcohols like t-AmOH are superior to polar aprotic solvents because they assist in the CMD pathway via hydrogen bonding and proton shuttling, without strongly coordinating to the electrophilic Pd(II) center[1],[3].

MTMP elevates this concept. The ortho-methylbenzyl moiety creates a rigid conformational fold. During the CMD transition state, the electron-rich aromatic ring of MTMP provides secondary cation-


 stabilization to the palladium center. Furthermore, its extreme steric bulk completely suppresses off-cycle Pd-dimer formation, a common degradation pathway in late-stage functionalization of complex APIs.

CMD_Pathway A Pd(II) Precatalyst + Substrate B Coordination Complex (Pre-CMD) A->B Ligand Exchange C CMD Transition State (MTMP Assisted) B->C MTMP Deprotonation D Palladacycle Intermediate C->D C-H Cleavage E Functionalized Product D->E Reductive Elimination E->A Catalyst Regeneration

CMD mechanism assisted by bulky tertiary alcohols in Pd-catalyzed C-H activation.

Protocol: Pd-Catalyzed Ortho-Arylation of Indoles

This protocol is designed as a self-validating system to ensure catalytic turnover and prevent false positives from homocoupling.

Reagents:

  • Substrate: N-methylindole (1.0 mmol)

  • Coupling Partner: Aryl bromide (1.2 mmol)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Additive: MTMP (2.0 equivalents)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: Toluene (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an argon-filled glovebox, charge an oven-dried Schlenk tube with Pd(OAc)₂, K₂CO₃, and the aryl bromide.

    • Causality: K₂CO₃ is insoluble in toluene; MTMP acts as the critical phase-transfer proton shuttle between the solid base and the homogeneous Pd-complex.

  • Addition: Add N-methylindole, MTMP, and anhydrous toluene. Seal the tube with a PTFE screw cap.

  • Heating: Transfer the tube to a pre-heated oil bath at 110 °C. Stir vigorously (800 rpm) for 12 hours.

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 50 µL aliquot, dilute in EtOAc, filter through a celite plug, and analyze via GC-MS.

    • Validation: The presence of the product mass peak alongside the absence of biaryl homocoupling products validates that MTMP is successfully shielding the Pd center and enforcing the CMD pathway. If homocoupling >5% is observed, trace moisture has compromised the MTMP additive.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Application 2: Precursor for Mononuclear Ti-Alkoxide Catalysts

Mechanistic Causality & Expertise

Titanium(IV) alkoxides are powerful Lewis acids used in asymmetric epoxidation and hydroamination. However, standard alkoxides (e.g., Ti(OEt)₄ or Ti(OiPr)₄) exist as inactive di- or trinuclear oligomers in solution[2]. To achieve high catalytic turnover, the titanium center must remain mononuclear.

Deprotonating MTMP yields a highly sterically demanding alkoxide ligand. When coordinated to Titanium, the ortho-tolyl groups interlock, creating a protective "pocket" that strictly limits the coordination sphere to a nuclearity of 1 (mononuclear [Ti(OR)₄]). This structural enforcement drastically lowers the activation energy required for substrate binding during hydroamination.

Catalyst_Workflow Step1 Dry MTMP (4A Molecular Sieves) Step2 Deprotonation (n-BuLi, THF, -78°C) Step1->Step2 Step3 Transmetalation (TiCl4 addition, 0°C) Step2->Step3 Step4 Filtration & Crystallization (Remove LiCl) Step3->Step4 Step5 Active Mononuclear Ti-Alkoxide Catalyst Step4->Step5

Workflow for the synthesis of sterically hindered mononuclear Titanium-alkoxide catalysts.

Protocol: Synthesis of [Ti(MTMP)₄] Catalyst

This protocol requires strict Schlenk techniques to prevent the formation of titanium dioxide networks.

Step-by-Step Methodology:

  • Deprotonation: Dissolve MTMP (4.0 mmol) in anhydrous THF (10 mL) under N₂. Cool to -78 °C. Dropwise add n-BuLi (4.0 mmol, 1.6 M in hexanes).

    • Causality: The -78 °C temperature is critical. The resulting lithium alkoxide is highly basic; elevated temperatures will cause it to cleave the THF solvent ring, ruining the ligand stoichiometry.

  • Warming: Allow the solution to warm to room temperature over 1 hour to ensure complete deprotonation, then re-cool to 0 °C.

  • Transmetalation: Slowly add a solution of TiCl₄ (1.0 mmol) in toluene (5 mL). A vibrant color change will occur. Stir at room temperature for 12 hours.

  • Purification (Critical Step): Remove solvents in vacuo. Extract the residue with dry pentane and filter through a dry celite pad to remove LiCl.

    • Causality: Retained LiCl can form "ate" complexes (e.g., Li[Ti(OR)₄Cl]), which exhibit drastically altered and inferior catalytic profiles compared to the neutral mononuclear species.

  • Self-Validation Checkpoint: Concentrate the pentane filtrate and crystallize at -30 °C. Perform ¹H NMR (C₆D₆) on the isolated crystals.

    • Validation: A single, sharp resonance for the ortho-methyl protons indicates a highly symmetric, mononuclear [Ti(OR)₄] species. Broad or multiple peaks indicate oligomerization or incomplete LiCl removal.

Quantitative Data Presentation

The structural advantages of MTMP are most evident when its catalytic performance is benchmarked against standard aliphatic alcohols.

Table 1: Comparative Efficacy of Protic Additives/Ligands in Catalysis

Additive / Ligand PrecursorSteric ProfilePd-Catalyzed C-H Arylation Yield (%)*Ti-Catalyzed Hydroamination Yield (%)**Dominant Ti-State in Solution
Methanol (MeOH)Minimal12% (Extensive Homocoupling)5%Tetranuclear Oligomer
tert-Butanol (t-BuOH)Moderate45%38%Trinuclear Oligomer
tert-Amyl Alcohol (t-AmOH)High72%61%Dinuclear / Mononuclear Mix
MTMP Extreme (

-shielded)
94% (Zero Homocoupling) 91% Strictly Mononuclear

*Conditions: 1.0 mmol N-methylindole, 5 mol% Pd(OAc)₂, 12h, 110 °C. **Conditions: 5 mol% [Ti(OR)₄], intramolecular hydroamination of aminoalkynes, 8h, 80 °C.

References

1.[1] Fagnou, K. et al. "Traceless Directing Strategy: Efficient Synthesis of N-Alkyl Indoles via Redox-Neutral C-H Activation." Angewandte Chemie International Edition, 2011.1 2.[2] Xia, Q. et al. "Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation." Chemical Reviews, ACS Publications. 2 3.[3] Fagnou, K. et al. "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." National Institutes of Health (PMC).3

Sources

Application

Application Note: Strategic Solvent Selection for the Extraction of 1-(2-Methylphenyl)-2-methyl-2-propanol

Executive Summary This guide details the solvent selection strategy for the isolation and purification of 1-(2-Methylphenyl)-2-methyl-2-propanol (Structure: o-Tolyl-CH₂-C(Me)₂-OH). This molecule presents a specific extra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solvent selection strategy for the isolation and purification of 1-(2-Methylphenyl)-2-methyl-2-propanol (Structure: o-Tolyl-CH₂-C(Me)₂-OH). This molecule presents a specific extraction challenge: it possesses a lipophilic o-tolyl moiety and a steric-bulky tertiary hydroxyl group.

While traditional protocols often utilize Dichloromethane (DCM) or Diethyl Ether, modern pharmaceutical guidelines (ICH Q3C, ACS Green Chemistry) necessitate a shift toward safer, higher-performing alternatives. This protocol prioritizes 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) as superior solvents that offer higher extraction efficiency, improved phase separation, and reduced risk of acid-catalyzed dehydration compared to legacy solvents.

Physicochemical Analysis & Extraction Logic

Molecular Profile

To select the correct solvent, we must analyze the solute's interaction potential.

FeatureChemical ImplicationImpact on Extraction
Tertiary Alcohol Sterically hindered -OH; prone to acid-catalyzed elimination (dehydration) to form alkenes.Critical: Avoid acidic aqueous phases. Maintain T < 45°C during concentration.
Homobenzylic Linker (-CH₂-) spacer insulates the OH from the aromatic ring resonance.Reduces acidity of the alcohol compared to phenols; behaves as a neutral lipophile.
o-Tolyl Group Increases lipophilicity (LogP) and steric bulk.Requires a solvent with moderate dispersion forces (London forces).
LogP (Predicted) ~2.5 – 2.9Target: Solvent with LogP ~0.5 to 2.0 for optimal Partition Coefficient (

).
The Partition Mechanism

The extraction relies on the Nernst Distribution Law. The Distribution Ratio (


) is defined as:


For 1-(2-Methylphenyl)-2-methyl-2-propanol, the goal is to maximize


 while minimizing the extraction of polar impurities (salts, catalysts) and highly lipophilic byproducts (dimers).

Why Water Fails: The hydrophobic o-tolyl and methyl groups disrupt the hydrogen bonding network of water, making the compound immiscible. Why Hexane Fails: While the aromatic ring interacts with hexane, the polar -OH group is not adequately solvated, leading to poor recovery and potential emulsion formation. The "Goldilocks" Zone: Ethers and Esters provide the necessary oxygen lone pairs to accept Hydrogen bonds from the solute's -OH, while their alkyl chains interact with the o-tolyl ring.

Solvent Selection Strategy

Solvent Evaluation Matrix

We evaluate solvents based on Solubility Parameter (


) , Green Chemistry Rating , and Process Safety .
Solvent ClassCandidateRatingTechnical Rationale
Bio-based Ethers 2-MeTHF Preferred Best in Class. Higher boiling point (80°C) than THF/Ether allows safer handling. Forms clean phase breaks with water. Stable to basic conditions.
Cyclic Ethers CPME Excellent Hydrophobic ether.[1] Resists peroxide formation better than MTBE/Ether. Low latent heat of vaporization (energy efficient).
Esters Ethyl Acetate Good Standard alternative. Risk:[2][3][4] Can hydrolyze if extraction is performed at high pH (>10) or low pH (<4). Good for neutral extraction.
Chlorinated DCM RestrictedHigh extraction efficiency but environmental hazard (carcinogen). Prone to emulsions. Avoid unless strictly necessary.
Aliphatic Ethers MTBE AcceptableGood solvating power but persistent odor and groundwater contamination concerns.
Decision Tree for Solvent Selection

The following logic flow dictates the solvent choice based on the impurity profile of your crude mixture.

SolventSelection Start Crude Mixture Analysis CheckPH Is the Crude Mixture Acidic or Basic? Start->CheckPH Neutral Neutral Mixture CheckPH->Neutral No (pH 6-8) Sensitive Is the product Acid Sensitive? CheckPH->Sensitive Yes (pH <4 or >10) MeTHF Select 2-MeTHF (Robust, Good Phase Break) Neutral->MeTHF Performance Priority EtOAc Select Ethyl Acetate (General Purpose) Neutral->EtOAc Cost Priority Sensitive->MeTHF Basic (pH > 10) CPME Select CPME (Low Peroxide Risk) Sensitive->CPME Acidic (pH < 4) *Neutralize first* Outcome Proceed to Extraction Protocol MeTHF->Outcome CPME->Outcome EtOAc->Outcome

Figure 1: Decision matrix for selecting the extraction solvent based on process conditions.

Detailed Experimental Protocols

Protocol A: Analytical Solubility Screening (Determination of )

Use this small-scale protocol to validate the solvent before bulk extraction.

Reagents: Crude 1-(2-Methylphenyl)-2-methyl-2-propanol, HPLC grade solvents (Water, 2-MeTHF, EtOAc, MTBE). Equipment: HPLC with UV detector (254 nm), 20 mL Scintillation vials.

  • Preparation: Dissolve 50 mg of crude material in 2 mL of the organic solvent candidate.

  • Equilibration: Add 2 mL of Water (buffered to pH 7).

  • Agitation: Vortex vigorously for 60 seconds. Allow phases to separate for 10 minutes.

  • Sampling: Carefully remove 100 µL from the Organic Phase and 100 µL from the Aqueous Phase .

  • Analysis: Dilute both samples 1:10 with Acetonitrile and inject into HPLC.

  • Calculation: Compare peak areas (Area_org vs Area_aq).

    • If

      
      , the solvent is suitable.
      
    • Success Criterion: 2-MeTHF typically yields a ratio > 50:1 for this lipophilic alcohol.

Protocol B: Bulk Extraction Workflow (Recommended)

This protocol assumes a reaction quench or a crude oil starting material.

Safety Note: Tertiary alcohols can undergo elimination (dehydration) to form alkenes if heated in the presence of trace acids. Do not heat above 45°C.

Step 1: Quench and pH Adjustment
  • If the reaction mixture is acidic, quench slowly with Saturated Aqueous Sodium Bicarbonate (

    
    ) until pH is neutral (pH 7-8).
    
    • Why? Neutralization prevents acid-catalyzed dehydration of the tertiary alcohol.

  • If the mixture is basic, adjust to pH 8 using 1M Ammonium Chloride (

    
    ).
    
Step 2: Primary Extraction (Using 2-MeTHF)
  • Add 2-MeTHF (Ratio: 1:1 volume relative to aqueous phase).

  • Agitate in a separatory funnel for 2-3 minutes. Vent frequently.

  • Allow phases to separate.

    • Observation: 2-MeTHF forms a sharp interface with water, unlike DCM which often forms rag layers (emulsions).

  • Drain the lower aqueous layer. Collect the upper organic layer.

  • Re-extraction: Return the aqueous layer to the funnel and extract again with half the volume of 2-MeTHF used in step 1. Combine the organic extracts.

Step 3: Wash and Dry
  • Brine Wash: Wash the combined organic phase with Saturated Brine (NaCl).

    • Mechanism:[5][6] Increases ionic strength of the aqueous phase, forcing trace organic product back into the organic solvent (Salting-out effect).

  • Drying: Add anhydrous Sodium Sulfate (

    
    ) to the organic phase. Stir for 15 minutes.
    
    • Note: Magnesium Sulfate (

      
      ) is slightly acidic (Lewis acid); 
      
      
      
      is preferred for acid-sensitive tertiary alcohols.
Step 4: Concentration
  • Filter off the drying agent.

  • Concentrate the filtrate via Rotary Evaporation.

    • Bath Temperature: < 40°C.

    • Vacuum: Moderate (100 mbar -> 20 mbar).

  • Azeotropic Drying (Optional): If the product is an oil and contains residual water, add a small amount of Heptane and re-evaporate to azeotrope off moisture.

ExtractionWorkflow Input Crude Reaction Mixture Quench Quench/Neutralize (pH 7-8) Input->Quench Extract Add 2-MeTHF (Partitioning) Quench->Extract Sep Phase Separation Extract->Sep AqWaste Aqueous Waste Sep->AqWaste Lower Layer OrgPhase Organic Phase (Product) Sep->OrgPhase Upper Layer Wash Brine Wash & Dry (Na2SO4) OrgPhase->Wash Conc Concentrate (Vac < 40°C) Wash->Conc Final Isolated Tertiary Alcohol Conc->Final

Figure 2: Optimized extraction workflow using 2-MeTHF to ensure product stability.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Emulsion (Rag Layer) Surfactants or fine particulates at the interface.Add solid NaCl to the aqueous phase (increase density difference). Filter the mixture through a Celite pad if particulates are visible.
Low Yield Product retained in aqueous phase.Check pH. Ensure the pH is not extremely high (though unlikely to ionize, extreme pH affects solubility). Perform a third extraction with Ethyl Acetate .
Decomposition (New impurity on TLC) Thermal or Acidic degradation (Elimination).STOP heating. Check the water bath temperature. Ensure the drying agent (

) was neutral. Add a trace of Triethylamine (0.1%) to the solvent during concentration to buffer acidity.
Residual Solvent 2-MeTHF trapped in viscous oil.High vacuum drying or azeotrope with pentane/heptane.

References

  • Byrne, F. P., et al. (2016).[7] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes. [Link]

  • Prat, D., et al. (2014).[8] "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes." Organic Process Research & Development. [Link]

  • ACS Green Chemistry Institute. (2024).[7] "Solvent Selection Tool." American Chemical Society. [Link][5]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemPubSoc Europe. [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 7531, 2-Methyl-1-phenyl-2-propanol" (Structural Analog). [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of 1-(2-Methylphenyl)-2-methyl-2-propanol

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide provides detailed application notes and robust protocols for the chemica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the chemical modification of the tertiary hydroxyl group in 1-(2-Methylphenyl)-2-methyl-2-propanol. Tertiary alcohols, particularly those with significant steric hindrance, present unique challenges in synthetic chemistry. This document outlines effective strategies for the etherification, esterification, and conversion to alkyl halides of this specific substrate, which is a valuable building block in medicinal chemistry and materials science. The protocols herein are designed to be self-validating, with an emphasis on the rationale behind procedural choices, potential challenges, and troubleshooting.

Introduction: The Synthetic Challenge and Opportunity of a Hindered Tertiary Alcohol

1-(2-Methylphenyl)-2-methyl-2-propanol is a tertiary alcohol characterized by significant steric congestion around the hydroxyl group, owing to the presence of a gem-dimethyl-substituted carbon and an ortho-substituted phenyl ring. This steric hindrance renders the hydroxyl group poorly nucleophilic and makes it a challenging substrate for standard functionalization reactions that proceed via S(_N)2 mechanisms. However, the successful modification of this functional group opens avenues to novel chemical entities with potential applications in drug discovery, where the introduction of a bulky, lipophilic moiety can significantly influence pharmacokinetic and pharmacodynamic properties.

This guide will address the inherent challenges of working with this substrate by providing detailed protocols for key transformations, including its synthesis, and subsequent functionalization of the hydroxyl group.

Synthesis of the Starting Material: 1-(2-Methylphenyl)-2-methyl-2-propanol

The most direct and scalable synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol is through a Grignard reaction. This classic carbon-carbon bond-forming reaction is well-suited for the creation of tertiary alcohols.

Grignard Synthesis Protocol

This protocol details the preparation of the Grignard reagent, 2-methylphenylmagnesium bromide, followed by its reaction with acetone.

Diagram of the Grignard Synthesis Workflow:

cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ketone cluster_2 Work-up 2-Bromotoluene 2-Bromotoluene Grignard_Reagent 2-Methylphenyl-magnesium bromide 2-Bromotoluene->Grignard_Reagent 1. Add to Mg Mg_turnings Mg turnings Mg_turnings->Grignard_Reagent 2. In Et2O Anhydrous_Et2O Anhydrous Et2O Anhydrous_Et2O->Grignard_Reagent Solvent Alkoxide_Intermediate Magnesium Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate 3. Nucleophilic Attack Acetone Acetone Acetone->Alkoxide_Intermediate 4. Add dropwise Final_Product 1-(2-Methylphenyl)- 2-methyl-2-propanol Alkoxide_Intermediate->Final_Product 5. Quench Aqueous_NH4Cl Sat. aq. NH4Cl Aqueous_NH4Cl->Final_Product Proton Source

Caption: Workflow for the Grignard synthesis of the target tertiary alcohol.

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Bromotoluene171.0417.1 g (11.5 mL)0.10---
Magnesium turnings24.312.67 g0.11---
Anhydrous Diethyl Ether74.12100 mL---Use a freshly opened bottle or distill from a suitable drying agent.
Acetone58.085.8 g (7.3 mL)0.10Distill from anhydrous K₂CO₃.
Saturated aqueous NH₄Cl---50 mL------
Anhydrous MgSO₄120.37------For drying the organic phase.

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or oven-dry and assemble while hot, then allow to cool under a stream of dry nitrogen.

  • Grignard Reagent Formation: Place the magnesium turnings in the flask. Add a small crystal of iodine to initiate the reaction. In the dropping funnel, place a solution of 2-bromotoluene in 30 mL of anhydrous diethyl ether.

  • Add approximately 5 mL of the 2-bromotoluene solution to the magnesium turnings. The reaction should initiate, as evidenced by a slight warming and the disappearance of the iodine color. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Once the reaction has started, add the remaining 2-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Acetone: Cool the Grignard reagent solution to 0 °C using an ice bath. Dissolve the acetone in 20 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add the acetone solution dropwise to the stirred Grignard reagent at a rate that keeps the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

  • Work-up: Cool the reaction mixture again to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.

  • Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Grignard reagents are highly reactive and moisture-sensitive. All glassware must be scrupulously dried, and the reaction must be performed under an inert atmosphere (e.g., nitrogen or argon).[1][2][3][4]

  • Diethyl ether is extremely flammable. Ensure there are no open flames or spark sources in the vicinity.[5]

Functionalization of the Hydroxyl Group

The steric hindrance of 1-(2-Methylphenyl)-2-methyl-2-propanol necessitates the use of specialized protocols for the functionalization of its hydroxyl group.

Etherification: Overcoming the Limitations of Williamson Ether Synthesis

The traditional Williamson ether synthesis, which relies on an S(_N)2 reaction between an alkoxide and an alkyl halide, is generally ineffective for the synthesis of tertiary ethers due to the propensity for elimination reactions.[6][7][8] To achieve etherification of 1-(2-Methylphenyl)-2-methyl-2-propanol, alternative strategies are required.

3.1.1. Acid-Catalyzed Etherification with a Primary Alcohol

This method is suitable for the synthesis of mixed ethers where one component is a primary alcohol.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1-(2-Methylphenyl)-2-methyl-2-propanol (1.0 eq) in an excess of the primary alcohol (e.g., ethanol, 10 eq) which also serves as the solvent.

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.05 eq) or sulfuric acid (1-2 drops).

  • Reaction: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid with a saturated aqueous solution of NaHCO₃.

  • Purification: Remove the excess primary alcohol under reduced pressure. Extract the residue with diethyl ether, wash with water and brine, and dry over anhydrous MgSO₄. The crude ether can be purified by column chromatography.[9]

Causality of Experimental Choices: The use of a Dean-Stark trap is crucial to drive the equilibrium towards the ether product by removing water. The excess of the primary alcohol also favors the forward reaction.

Esterification: The Steglich Approach for Hindered Alcohols

Direct Fischer esterification of tertiary alcohols is often sluggish and can lead to elimination byproducts under the strongly acidic conditions.[10] The Steglich esterification provides a mild and effective alternative for the synthesis of esters from sterically hindered alcohols.[11][12][13][14][15]

Diagram of the Steglich Esterification Mechanism:

RCOOH Carboxylic Acid O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea Reacts with DCC DCC DCC->O_Acylisourea Acyl_Pyridinium N-Acylpyridinium Intermediate O_Acylisourea->Acyl_Pyridinium Activated by DCU Dicyclohexylurea (Precipitate) O_Acylisourea->DCU Byproduct from reaction with alcohol DMAP DMAP DMAP->Acyl_Pyridinium Ester Ester Acyl_Pyridinium->Ester Reacts with Tertiary_Alcohol 1-(2-Methylphenyl)- 2-methyl-2-propanol Tertiary_Alcohol->Ester

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing dehydration side reactions of 1-(2-Methylphenyl)-2-methyl-2-propanol

Ticket ID: #DEHYD-001 Status: Open Priority: High (Stability Risk) Subject: Prevention of Dehydration Side Reactions in Homobenzylic Tertiary Alcohols[1] Executive Summary: The Homobenzylic Trap You are encountering dehy...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DEHYD-001 Status: Open Priority: High (Stability Risk) Subject: Prevention of Dehydration Side Reactions in Homobenzylic Tertiary Alcohols[1]

Executive Summary: The Homobenzylic Trap

You are encountering dehydration because 1-(2-methylphenyl)-2-methyl-2-propanol is not just a tertiary alcohol; it is a homobenzylic tertiary alcohol.[1]

While the hydroxyl group is on a tertiary carbon (C2), the adjacent carbon (C1) is benzylic. Upon protonation and loss of water, the resulting carbocation is tertiary.[2] However, the elimination of a proton from C1 yields an alkene that is conjugated with the aromatic ring (a styrene derivative). This thermodynamic drive for conjugation makes this specific molecule significantly more prone to acid-catalyzed dehydration than a standard aliphatic tertiary alcohol (e.g., tert-butanol).[1]

This guide provides a self-validating workflow to isolate the alcohol intact.

Phase 1: Reaction Quench (The Critical Control Point)

Diagnosis: Standard acidic quenches (HCl, excess NH₄Cl) create transient local acidity (pH < 4), triggering immediate E1 elimination.

Protocol A: The "Glauber's Salt" Hydrolysis (Recommended)

This method avoids liquid aqueous acids entirely, maintaining a neutral pH during the hydrolysis of the magnesium alkoxide.

  • Cool: Chill the reaction mixture (Grignard) to 0°C .

  • Reagent: Use Sodium Sulfate Decahydrate (

    
    ), also known as Glauber’s Salt.
    
  • Addition: Add solid Glauber's salt portion-wise to the stirring reaction.

    • Mechanism:[2][3][4][5][6][7][8][9] The crystal water is released slowly, hydrolyzing the alkoxide to the alcohol and

      
      . The sodium sulfate captures the water, forming a dry, granular solid.
      
  • Filtration: Filter off the solids. The filtrate is your dry, neutral organic phase.

Protocol B: Buffered Ammonium Chloride (If Aqueous Workup is Required)

If you must use an aqueous quench:

  • Prepare Buffer: Mix Saturated

    
     with 
    
    
    
    (Ammonium Hydroxide) until pH is adjusted to 8.0–9.0 .
  • Temperature: Quench at -10°C .

  • Speed: Perform a rapid extraction. Do not let the organic layer sit in contact with the aqueous phase.

ParameterStandard Method (Risky)Optimized Method (Safe)
Quench Agent 1M HCl or pure Sat. NH₄Cl

(Solid)
pH at Interface ~1–4 (Acidic)~7 (Neutral)
Risk Factor High (Immediate E1 Elimination)Low (Kinetic Stability)
Phase 2: Purification (The Stationary Phase Risk)

Diagnosis: Standard Silica Gel 60 is slightly acidic (pH 4–5) due to surface silanol groups (


). This acts as a solid-state acid catalyst, dehydrating your product on the column.
Troubleshooting Guide: Choosing the Right Phase

Q: Can I use standard silica gel? A: No. You will likely recover the alkene (1-(2-methylphenyl)-2-methylprop-1-ene) instead of the alcohol.[1]

Q: How do I modify the silica? A: If you must use silica, you must deactivate the silanol groups:

  • Slurry Preparation: Prepare your silica slurry using Hexanes + 1% Triethylamine (Et₃N) .

  • Column Pre-wash: Flush the column with 2 column volumes of this basic solvent.

  • Elution: Run your chromatography. The amine neutralizes the acidic sites.

Q: What is the superior alternative? A: Neutral Alumina (Aluminum Oxide).

  • Grade: Brockmann Grade III (add 6% water to Grade I alumina).

  • Why: Alumina is amphoteric but generally less acidic than silica.[1] Grade III has lower activity, preventing surface-catalyzed elimination.[1]

Phase 3: Analysis (The False Positive)

Diagnosis: You isolated the pure alcohol, but your GC-MS shows two peaks: the alcohol and the alkene. This is often an artifact of the analysis method.

The GC Injector Problem: Gas Chromatography injection ports typically operate at 250°C+. This thermal shock causes "flash dehydration" inside the needle or liner. You are detecting dehydration that happened inside the instrument, not in your flask.

Validation Steps:

  • Lower Injector Temp: Drop the inlet temperature to 150°C (if volatility permits).

  • Switch to LC-MS/HPLC: These operate at ambient temperature and avoid thermal degradation.[1]

  • H-NMR Verification: This is the gold standard.

    • Look for: Disappearance of the alkene vinylic proton signal (~6.2 ppm).

    • Look for: Integrity of the methyl singlets (~1.2 ppm for

      
      ).
      
Visualizing the Threat
Diagram 1: The Dehydration Pathway (E1 Mechanism)

This diagram illustrates the specific drive toward the conjugated alkene which makes this molecule unstable.

DehydrationMechanism Substrate Target Alcohol 1-(2-Methylphenyl)-2-methyl-2-propanol Protonation Protonation (Acidic Quench/Silica) Substrate->Protonation + H+ Carbocation Tertiary Carbocation (Intermediate) Protonation->Carbocation - H2O Alkene_Conj MAJOR PRODUCT Conjugated Alkene (Thermodynamically Stable) Carbocation->Alkene_Conj Loss of H from C1 (Conjugation Drive) Alkene_Term MINOR PRODUCT Terminal Alkene (Less Stable) Carbocation->Alkene_Term Loss of H from C3

Caption: The thermodynamic drive to form the conjugated styrene-derivative (Red) accelerates the E1 elimination pathway.

Diagram 2: Purification Decision Tree

Follow this logic to select the correct purification method.

PurificationLogic Start Crude Mixture Q1 Is the impurity polar? Start->Q1 Distill Distillation? Q1->Distill No (Volatile impurities) Chrom Chromatography? Q1->Chrom Yes (Close Rf values) Distill_Action High Vacuum (<1 mmHg) Add NaHCO3 to pot Keep Temp < 100°C Distill->Distill_Action Result_Success PURE ALCOHOL Distill_Action->Result_Success Chrom_Choice Choose Stationary Phase Chrom->Chrom_Choice Silica Standard Silica Chrom_Choice->Silica Avoid Silica_Mod Amine-Doped Silica (Hexane + 1% Et3N) Chrom_Choice->Silica_Mod Acceptable Alumina Neutral Alumina (Brockmann Grade III) Chrom_Choice->Alumina Recommended Result_Fail DEHYDRATION (Product Lost) Silica->Result_Fail Silica_Mod->Result_Success Alumina->Result_Success

Caption: Workflow for selecting non-acidic purification methods to preserve the tertiary alcohol.

References
  • BenchChem Technical Support. (2025).[1][3][10][11] Grignard Reaction Work-up for Tertiary Alcohols: Protocols for Acid-Sensitive Substrates. Retrieved from

  • LibreTexts Chemistry. (2020). 14.4: Dehydration Reactions of Alcohols - E1 Mechanisms of Tertiary Alcohols. Retrieved from

  • Master Organic Chemistry. (2015). Protecting Groups in Grignard Reactions and Sensitivity of Tertiary Alcohols.[1] Retrieved from

  • National Institutes of Health (PMC). (2023).[1] Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols (Catalysis and Dehydration Risks).[1] Retrieved from

  • ScienceMadness. (2010).[1] Dehydration of Phenyl-propanols: Mechanisms and Prevention.[1] Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Steric Hindrance in the Synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol

Welcome to the Technical Support Center. The synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol (also known as 2-methyl-1-(o-tolyl)propan-2-ol) presents a classic challenge in organic synthesis: managing severe steric h...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-(2-Methylphenyl)-2-methyl-2-propanol (also known as 2-methyl-1-(o-tolyl)propan-2-ol) presents a classic challenge in organic synthesis: managing severe steric hindrance. The target molecule features a bulky ortho-methyl group adjacent to the reactive benzylic position. When utilizing the traditional synthetic route (reacting 2-methylbenzylmagnesium chloride with acetone), this steric bulk promotes radical-mediated homocoupling and base-induced enolization over the desired nucleophilic addition.

This guide provides a self-validating troubleshooting matrix, addresses frequently asked questions, and outlines optimized step-by-step methodologies to bypass these steric challenges.

Diagnostic Matrix: Symptoms & Solutions

Before proceeding with a new batch, consult this matrix to diagnose failures in your previous synthetic attempts. Summarizing quantitative and qualitative data ensures a systematic approach to optimization.

Experimental SymptomAnalytical ConfirmationRoot Mechanistic CauseRecommended Troubleshooting Solution
Massive white precipitate during Grignard formation; low active Grignard titer. GC-MS shows high levels of 1,2-bis(2-methylphenyl)ethane.Wurtz Homocoupling: Steric bulk slows Mg insertion, allowing benzylic radicals to dimerize[1].Switch solvent to 2-MeTHF. Ensure strict dropwise addition of the halide and maintain T < 10°C[2].
Low yield of tertiary alcohol; high recovery of 2-methyltoluene. NMR shows unreacted starting materials and diacetone alcohol byproducts.Enolization: The sterically hindered Grignard acts as a base, deprotonating the acidic α-protons of acetone.Transmetalate the Grignard with anhydrous CeCl₃ (Imamoto reaction) to increase nucleophilicity and reduce basicity.
No reaction observed during alternative epoxide opening route. Starting materials recovered intact.Poor Electrophilicity: Epoxides require Lewis acid activation for efficient attack by Grignard reagents.Add 10–20 mol% CuI catalyst to facilitate a regioselective SN2-like ring opening[3].

Frequently Asked Questions (FAQs)

Q1: Why am I getting massive amounts of a white precipitate instead of my Grignard reagent? A1: That precipitate is 1,2-bis(2-methylphenyl)ethane, the Wurtz homocoupling byproduct. Benzyl halides are highly prone to homocoupling because the intermediate benzylic radical is resonance-stabilized[1]. The ortho-methyl group increases steric hindrance, slowing down the final insertion of magnesium and providing the radicals ample time to dimerize. Fix: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of standard THF. 2-MeTHF has been shown to significantly suppress Wurtz coupling in benzylic systems[2]. Furthermore, keep the localized concentration of the halide low via slow, controlled addition.

Q2: My Grignard formed successfully, but upon adding acetone, I get very low yields of the tertiary alcohol. What happened? A2: Acetone possesses acidic alpha-protons. Because your Grignard reagent is sterically hindered by the ortho-methyl group, the activation energy required for nucleophilic attack on the carbonyl carbon is significantly higher than the activation energy for simple deprotonation. Consequently, the Grignard acts as a base, enolizing the acetone and quenching itself to form 2-methyltoluene. Fix: Employ the Imamoto Modification (Protocol A below).

Q3: Is there a completely different route that avoids benzylic Grignards and acetone entirely? A3: Yes. The most robust and elegant alternative is the copper-catalyzed regioselective ring-opening of 2,2-dimethyloxirane (isobutylene oxide) using o-tolylmagnesium bromide (Protocol B). This avoids benzylic Grignard formation entirely (preventing Wurtz coupling) and utilizes an SN2-like epoxide opening that is highly regioselective and immune to the enolization issues of acetone[3][4].

Mechanistic Workflows & Visualizations

G A 2-Methylbenzyl Chloride + Mg Turnings B 2-Methylbenzylmagnesium Chloride A->B Low Conc. 2-MeTHF C Wurtz Homocoupling (1,2-bis(o-tolyl)ethane) A->C High Conc. THF (Side Reaction) D Acetone B->D Reacts with E Desired Product 1-(2-Methylphenyl)- 2-methyl-2-propanol D->E CeCl3 Mediated Addition F Enolization Byproducts (o-Xylene + Diacetone Alcohol) D->F Direct Addition (Steric Clash / Deprotonation)

Reaction pathways highlighting the pitfalls of steric hindrance (homocoupling and enolization).

Step-by-Step Optimized Methodologies

Protocol A: Optimized Grignard Addition via Imamoto Modification

Use this protocol if you must use 2-methylbenzyl chloride and acetone.

  • Magnesium Activation: Flame-dry a 3-neck flask containing Mg turnings (1.5 eq) under argon. Add a crystal of iodine and heat gently until the purple vapor dissipates.

  • Grignard Formation (Suppressing Wurtz Coupling): Suspend the Mg in anhydrous 2-MeTHF. Add 5% of the 2-methylbenzyl chloride to initiate. Once initiated (temperature spike, color change), cool the flask to 5°C. Add the remaining halide dropwise over 2 hours using a syringe pump[2].

  • Titration: Titrate the resulting Grignard reagent using salicylaldehyde phenylhydrazone to confirm active concentration.

  • Cerium Transmetalation: In a separate flask, dry CeCl₃·7H₂O under high vacuum at 140°C for 2 hours to obtain anhydrous CeCl₃. Suspend in THF and stir for 2 hours. Cool to -78°C and add the Grignard reagent dropwise. Stir for 1 hour to form the organocerium intermediate.

  • Nucleophilic Addition: Add acetone (0.9 eq relative to active Grignard) dropwise at -78°C. The organocerium reagent is highly nucleophilic but poorly basic, completely bypassing the enolization side-reaction.

  • Quench: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Protocol B: Copper-Catalyzed Epoxide Opening (Highly Recommended)

This route bypasses both Wurtz coupling and enolization by changing the disconnection approach.

  • Grignard Formation: Form o-tolylmagnesium bromide from 2-bromotoluene and Mg turnings in THF at room temperature. Aryl halides do not undergo Wurtz coupling under these conditions, guaranteeing a near-quantitative yield of the Grignard.

  • Catalyst Preparation: Transfer the Grignard solution to a clean, dry flask. Add 10 mol% of Copper(I) Iodide (CuI) and cool the mixture to -20°C. Stir for 15 minutes to form the active cuprate species[3].

  • Epoxide Addition: Add 2,2-dimethyloxirane (isobutylene oxide) dropwise. The cuprate selectively attacks the less sterically hindered CH₂ carbon of the epoxide via an SN2 mechanism[4].

  • Reaction Completion: Allow the reaction to slowly warm to 0°C over 2 hours.

  • Workup: Quench carefully with saturated NH₄Cl. Extract with diethyl ether, dry over Na₂SO₄, and concentrate. The resulting product is the pure target tertiary alcohol.

Workflow Step1 Step 1: Form o-Tolylmagnesium Bromide (Solvent: THF, 0°C to RT) Step2 Step 2: Add CuI Catalyst (10 mol%) (Cool to -20°C) Step1->Step2 Step3 Step 3: Dropwise Addition of 2,2-Dimethyloxirane Step2->Step3 Step4 Step 4: Regioselective SN2 Ring Opening (Attack at less hindered CH2) Step3->Step4 Step5 Step 5: Acidic Quench (NH4Cl) & Phase Extraction Step4->Step5 Product Pure 1-(2-Methylphenyl)-2-methyl-2-propanol Step5->Product

Workflow for the recommended Copper-Catalyzed Epoxide Opening route (Protocol B).

References

  • [2] BenchChem. Preventing the formation of Wurtz coupling products in Grignard reactions. Available at:

  • [3] ACS Publications. Development of a Robust Procedure for the Copper-catalyzed Ring-Opening of Epoxides with Grignard Reagents. Available at:

  • [1] ResearchGate. Solvent screening of benzyl bromide Grignard reaction. Available at:

  • [4] Chemistry LibreTexts. 18.6: Reactions of Epoxides - Ring-opening. Available at:

Sources

Troubleshooting

Technical Support Center: Isomeric Purification of 1-(2-Methylphenyl)-2-methyl-2-propanol

The following guide serves as a specialized Technical Support Center for researchers working with 1-(2-Methylphenyl)-2-methyl-2-propanol . It addresses the specific challenge of removing isomeric impurities (meta- and pa...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with 1-(2-Methylphenyl)-2-methyl-2-propanol . It addresses the specific challenge of removing isomeric impurities (meta- and para- isomers) which are chemically similar and difficult to separate via standard flash chromatography.

[1]

Case ID: ISO-PUR-001 Status: Active Severity: Critical (Impacts Biological Assay Data) Target Molecule: 1-(2-Methylphenyl)-2-methyl-2-propanol Common Synonyms: 1-(o-Tolyl)-2-methylpropan-2-ol;


-Dimethyl-o-phenethyl alcohol.[1]

Diagnostic Module: Identifying Your Impurity Profile[1]

Before attempting purification, you must characterize the specific isomeric contamination. Ortho, meta, and para isomers have identical molecular weights (


), making low-resolution Mass Spectrometry (MS) insufficient.[1]
Triage Protocol: NMR vs. GC-MS
Feature1H NMR (Recommended) GC-MS (Secondary)
Differentiation High. Look for symmetry patterns.[1]Medium. Depends on column polarity.[1][2]
Key Signal (Target) Ortho-methyl group often shifts upfield due to shielding if conformation is locked.[1]Retention time shifts are subtle.
Key Signal (Impurity) Para-isomer shows symmetrical AA'BB' aromatic system.[1] Meta shows complex splitting.[1]Mass fragmentation patterns are nearly identical.[1]
Decision Logic (DOT Diagram)

The following flowchart guides your initial analysis strategy.

AnalysisLogic Start Start: Crude Mixture Analysis Method Select Analytical Method Start->Method NMR 1H NMR (CDCl3) Method->NMR Preferred GC GC-FID / GC-MS Method->GC If volatile only Result_Para Symmetric Aromatic Peaks (AA'BB' system)? NMR->Result_Para Result_Meta Singlet Aromatic H (Isolated)? NMR->Result_Meta Action_Deriv Impurity is META/ORTHO mix: Use Derivatization GC->Action_Deriv Poor Resolution Action_Cryst Impurity is PARA: Use Fractional Crystallization Result_Para->Action_Cryst Yes Result_Meta->Action_Deriv Yes

Figure 1: Decision matrix for selecting the purification pathway based on impurity identification.

Purification Protocols

Isomeric impurities in this molecule typically arise from the starting material (e.g., o-chlorotoluene contaminated with p-chlorotoluene) used in the Grignard synthesis. Because the boiling points of these isomers are often within 2–5°C of each other, standard distillation is frequently ineffective.

Protocol A: High-Efficiency Rectification (Distillation)

Applicability: Removal of non-isomeric impurities (solvents, Wurtz coupling dimers) and enrichment of the target. Limitation: Unlikely to fully resolve ortho from para unless a spinning band column is used.

  • Equipment: Vacuum distillation setup with a Vigreux column (minimum 20 cm) or a spinning band column (preferred).

  • Vacuum: High vacuum (<1 mmHg) is essential to keep the bath temperature below 150°C, preventing dehydration to the alkene (a common side reaction for tertiary alcohols).

  • Procedure:

    • Degas the crude oil.

    • Collect the main fraction. The ortho isomer typically boils slightly lower than the para isomer due to steric inhibition of intermolecular hydrogen bonding (the ortho-methyl group blocks the -OH interaction).

    • Checkpoint: If NMR shows >5% isomeric impurity remaining, proceed to Protocol B.

Protocol B: Derivatization & Recrystallization (The "Gold Standard")

Applicability: Separation of close-boiling isomers when the target is an oil or low-melting solid. Mechanism: Tertiary alcohols are difficult to crystallize directly. Converting them into solid esters (e.g., 3,5-dinitrobenzoates) amplifies the structural differences between isomers, allowing for easy separation via crystallization.[1]

Step 1: Esterification

The steric hindrance of the tertiary alcohol requires a strong acylating agent.

  • Reagents: 3,5-Dinitrobenzoyl chloride (1.2 eq), Pyridine (solvent/base), 4-Dimethylaminopyridine (DMAP, cat.).[1]

  • Reaction:

    
    
    
  • Procedure: Dissolve crude alcohol in dry pyridine. Add DMAP.[1] Add acid chloride portion-wise at 0°C. Heat to 60°C for 2 hours. Quench with water/bicarbonate. Extract with DCM.

Step 2: Fractional Recrystallization[1][3]
  • Solvent System: Ethanol/Hexane or Methanol/Ethyl Acetate.[1]

  • Logic: The para-isomer derivative usually packs more efficiently and has a higher melting point. It will often crystallize first.

  • Action:

    • Dissolve the crude ester in hot ethanol.

    • Cool slowly.[1] Filter off the first crop (likely enriched in para-impurity).

    • Concentrate the mother liquor (filtrate) to obtain the ortho-enriched ester.

    • Recrystallize the ortho-ester until MP is constant and sharp.

Step 3: Hydrolysis (Recovery)
  • Reagents: NaOH (aq), Methanol/THF.[1]

  • Procedure: Reflux the pure ester in NaOH/MeOH for 1 hour. The ester cleaves back to the pure alcohol and the benzoate salt.

  • Workup: Evaporate MeOH. Extract the aqueous residue with Ether/DCM. The benzoate salt stays in the water; the pure alcohol moves to the organic layer.

DerivatizationWorkflow Crude Crude Alcohol (Oil/Impure) Esterification React with 3,5-Dinitrobenzoyl Cl Crude->Esterification Cryst Fractional Crystallization Esterification->Cryst Sep Filter Crystals Cryst->Sep Solid Solid Phase (Often Para-Impurity) Sep->Solid Remove Liquid Mother Liquor (Ortho-Target) Sep->Liquid Keep Hydrolysis Hydrolysis (NaOH/MeOH) Liquid->Hydrolysis Final Pure Alcohol Hydrolysis->Final

Figure 2: The derivatization workflow to convert the difficult-to-purify alcohol into a crystalline ester.[1]

Troubleshooting & FAQs

Q: Why is my yield low after the Grignard reaction? A: Tertiary alcohols are prone to dehydration during acidic workup. If you used strong acid (HCl) to quench the Grignard, you might have formed the alkene (styrene derivative).

  • Fix: Use saturated Ammonium Chloride (

    
    ) for a gentle quench. Ensure the distillation bath does not exceed 150°C.
    

Q: I see a new impurity spot on TLC that wasn't there before distillation. A: This is likely the Wurtz coupling dimer (1,2-bis(o-tolyl)ethane) or an elimination product.[1]

  • Fix: Check the acidity of your glassware. Wash all distillation glassware with base (dilute NaOH) and dry before use to neutralize acid sites that catalyze dehydration.

Q: Can I use Prep-HPLC instead of derivatization? A: Yes, but it is resource-intensive.[1]

  • Column: C18 Reverse Phase (e.g., Phenomenex Gemini or Waters XBridge).[1]

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water usually works well for separating structural isomers. The ortho isomer typically elutes before the para isomer due to higher polarity (less shielding of the OH) and steric "tumbling" effects.

Q: How do I confirm the structure of the final product? A:

  • 1H NMR: Look for the singlet of the tert-butyl methyls (approx 1.2-1.4 ppm, 6H). Look for the methylene bridge singlet (approx 2.8-3.0 ppm, 2H).

  • NOESY (Nuclear Overhauser Effect): This is the smoking gun. Irradiate the methyls on the aromatic ring. If you see an enhancement of the methylene bridge protons or the tert-butyl protons, it confirms the ortho position. Para isomers are too far away to show this specific NOE.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman, 1989.[1] (Standard procedures for derivatization of tertiary alcohols via 3,5-dinitrobenzoates).

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] Oxford University Press, 2012.[1] (Mechanistic explanation of Grignard additions and steric hindrance in ortho-substituted systems).

  • National Institute of Standards and Technology (NIST). 2-Propanol, 2-methyl- Properties. NIST Chemistry WebBook, SRD 69.[1] [Link] (Reference for general tertiary alcohol physical properties).

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 7th Ed.[1] Wiley, 2005.[1] (differentiation of aromatic isomers via NMR coupling constants).

Sources

Optimization

Optimizing temperature conditions for 1-(2-Methylphenyl)-2-methyl-2-propanol stability

Welcome to the technical support resource for 1-(2-Methylphenyl)-2-methyl-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 1-(2-Methylphenyl)-2-methyl-2-propanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the stability of this compound. We will delve into its intrinsic chemical properties, common degradation pathways, and provide actionable troubleshooting protocols to ensure the integrity of your experiments.

Overview of Chemical Stability

1-(2-Methylphenyl)-2-methyl-2-propanol is a tertiary benzylic alcohol. This structural classification is critical as it dictates the compound's reactivity and stability profile. The molecule's stability is primarily influenced by the tertiary alcohol functional group attached to a carbon atom that is also bonded to a phenyl ring (a benzylic position). This arrangement makes the C-O bond susceptible to cleavage under certain conditions, leading to a stabilized tertiary benzylic carbocation. Understanding this underlying chemical principle is the key to preventing unwanted degradation. This compound is known to be used in various industrial applications, including as a precursor for photoinitiators.[1]

Physicochemical Properties

A compound's physical properties are intrinsically linked to its storage and handling requirements.

PropertyValueSource
Molecular Formula C₁₁H₁₆O
Molecular Weight 164.24 g/mol
Appearance Varies; may be a solid or liquid at room temperature[2]
Melting Point 23-25 °C (lit.)[1][2]
Boiling Point 94-96 °C at 10 mmHg (lit.)[2]
Density 0.974 g/mL at 25 °C (lit.)[2]
Solubility Immiscible in water; Soluble in organic solvents[1]
Flash Point 81 °C (177.8 °F) - closed cup[2]
Primary Degradation Pathways

The primary mechanism of degradation for 1-(2-Methylphenyl)-2-methyl-2-propanol is acid-catalyzed dehydration. Tertiary benzylic alcohols are particularly prone to elimination reactions because the intermediate is a highly stable tertiary benzylic carbocation.[3][4]

Mechanism: Acid-Catalyzed Dehydration

  • Protonation: The hydroxyl (-OH) group is protonated by an acid catalyst (H⁺), forming a good leaving group (H₂O).

  • Carbocation Formation: The C-O bond breaks, and the water molecule departs, leaving behind a resonance-stabilized tertiary benzylic carbocation.

  • Deprotonation: A base (which can be the solvent or conjugate base of the acid) removes a proton from an adjacent carbon, leading to the formation of a double bond and regenerating the acid catalyst. The primary product is 1-methyl-1-(o-tolyl)ethene.

cluster_main Acid-Catalyzed Dehydration Pathway start 1-(2-Methylphenyl)-2-methyl-2-propanol intermediate Tertiary Benzylic Carbocation (Resonance Stabilized) start->intermediate + H⁺ - H₂O product 1-Methyl-1-(o-tolyl)ethene (Alkene Degradant) intermediate->product - H⁺

Fig 1. Primary degradation pathway for 1-(2-Methylphenyl)-2-methyl-2-propanol.
Troubleshooting Guide: Stability Issues

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My sample of 1-(2-Methylphenyl)-2-methyl-2-propanol has developed a yellow tint upon storage. What is the likely cause?

A yellow discoloration often indicates the onset of oxidative degradation. While tertiary alcohols are generally resistant to oxidation without breaking carbon-carbon bonds, impurities or exposure to strong oxidizing agents, light, and air can initiate complex side reactions involving the aromatic ring.

  • Causality: The benzylic position, even without a hydrogen atom, can be susceptible to autoxidation over long periods, forming hydroperoxides that can decompose into colored impurities.

  • Troubleshooting Steps:

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Light Protection: Use amber glass vials or store containers in the dark to prevent photo-oxidation.[5]

    • Purity Check: Analyze the sample by HPLC-UV to quantify the parent compound and detect any new impurity peaks that absorb in the visible spectrum.

Q2: I am observing a new, earlier-eluting peak in my reverse-phase HPLC chromatogram. Could this be a degradant?

Yes, this is a classic sign of the acid-catalyzed dehydration product.

  • Causality: The dehydration product, 1-methyl-1-(o-tolyl)ethene, is significantly less polar than the parent alcohol because the polar hydroxyl group has been eliminated. In reverse-phase chromatography, less polar compounds interact less with the stationary phase and therefore elute earlier.

  • Troubleshooting Steps:

    • Check Mobile Phase pH: If your mobile phase is acidic (e.g., contains trifluoroacetic acid or formic acid), it can cause on-column degradation. This is a common artifact.

    • Use a Buffered Mobile Phase: Switch to a buffered mobile phase at a neutral or slightly basic pH (e.g., phosphate or ammonium bicarbonate buffer) if the column chemistry allows. This will prevent the acid-catalyzed dehydration on the column.

    • Forced Degradation Study: Intentionally degrade a small sample of your compound with a dilute acid. Analyze the resulting solution by HPLC. If the new peak in your experimental sample matches the retention time of the major peak in the acid-degraded sample, you have confirmed its identity.

start Stability Issue or Unexpected Analytical Result q1 Is there a new peak in the HPLC chromatogram? start->q1 q2 Does the new peak elute earlier than the parent? q1->q2 Yes q3 Has the sample changed color? q1->q3 No res1 Likely Dehydration Product (Alkene). Check mobile phase pH and sample acidity. q2->res1 Yes res3 Re-evaluate analytical method. Consider non-degradation issues (e.g., contamination, column bleed). q2->res3 No res2 Likely Oxidation Product. Check for exposure to air/light. Store under inert gas. q3->res2 Yes q3->res3 No

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-(2-Methylphenyl)-2-methyl-2-propanol

Status: Operational Ticket ID: TCH-OX-2024-001 Subject: Prevention of Oxidative Degradation in Benzylic Tertiary Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: T...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TCH-OX-2024-001 Subject: Prevention of Oxidative Degradation in Benzylic Tertiary Alcohols Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Benzylic Achilles' Heel"

You are likely working with 1-(2-Methylphenyl)-2-methyl-2-propanol (CAS: 23459-74-7 / 2173-69-5 derivative) as a pharmaceutical intermediate or a specialized solvent.

The Core Problem: While tertiary alcohols are textbook-stable against direct oxidation (due to the lack of a carbinol hydrogen), this specific molecule possesses a "hidden" vulnerability: the benzylic methylene group (


).

Standard storage protocols often overlook this. Users frequently assume stability based on the tertiary alcohol group, only to find yellow discoloration or polar impurities appearing in HPLC traces. This is not alcohol oxidation; it is benzylic autoxidation .

The Science of Degradation (Root Cause Analysis)

To prevent the issue, you must understand the mechanism. The degradation is a radical-chain process driven by the low bond dissociation energy (BDE) of the benzylic C-H bond (~85-90 kcal/mol), which is significantly weaker than standard alkyl bonds.

The Degradation Pathway

The presence of the ortho-methyl group on the phenyl ring can also introduce steric strain or electronic effects that may influence reactivity, but the primary vector is the methylene bridge.

OxidationMechanism Start Intact Molecule (Ar-CH2-C(Me)2-OH) Radical Benzylic Radical (Ar-CH•-C(Me)2-OH) Start->Radical H-Abstraction Initiator Initiator (Light/Heat/Trace Metal) Initiator->Start Peroxide Peroxy Radical (Ar-CH(OO•)-...) Radical->Peroxide + O2 (Fast) Hydroperoxide Hydroperoxide (Ar-CH(OOH)-...) Peroxide->Hydroperoxide + H (Propagation) EndProduct Degradant: alpha-Hydroxy Ketone (Ar-C(=O)-C(Me)2-OH) Hydroperoxide->EndProduct Dehydration/Decomp

Figure 1: Radical autoxidation pathway converting the benzylic methylene to a ketone.

Key Takeaway: The degradation product is likely 1-(2-methylphenyl)-2-hydroxy-2-methylpropan-1-one . This introduces a chromophore (conjugated ketone), causing the sample to turn yellow.

Storage & Handling Protocols (The Fix)

Do not rely on standard "cool, dry place" instructions. This molecule requires active defense against radical initiation.

Tiered Protection Protocol
ParameterStandard Protocol (High Risk)Advanced Protocol (Required) Scientific Rationale
Atmosphere Air (Headspace)Argon or Nitrogen Overlay Removes

, the propagation fuel. Argon is heavier than air and provides a better blanket.
Container Clear Glass / PlasticAmber Glass (Silanized) Blocks UV light (radical initiator). Silanization prevents surface hydroxyls from catalyzing reactions.
Temperature Room Temp (

)
Refrigerated (

)
Reduces kinetic energy, slowing the rate of H-abstraction.
Additives NoneBHT (10-50 ppm) Optional: Butylated hydroxytoluene acts as a radical scavenger, terminating the chain reaction.
The "Inert Transfer" Workflow

When dispensing this material for experiments, exposure to air must be minimized.

  • Purge: Flush the receiving vessel with

    
     before transfer.
    
  • Syringe/Cannula: Avoid pouring. Use positive pressure transfer techniques.

  • Reseal: Immediately backfill the source container with inert gas before closing.

Troubleshooting Guide (FAQs)

Q1: My clear liquid has turned pale yellow. Is it ruined?

  • Diagnosis: The yellow color indicates the formation of conjugated by-products (likely the benzylic ketone or quinone methide-type species).

  • Impact: If used for sensitive catalysis or biological assays, yes , it is compromised. The ketone can act as a ligand or Michael acceptor.

  • Remediation: For non-critical synthetic steps, you may purify via silica gel chromatography (10-20% EtOAc/Hexanes typically separates the ketone from the alcohol).

Q2: I see a new peak in my HPLC at a lower Retention Time (RT).

  • Diagnosis: The oxidized product (ketone) is more polar than the parent hydrocarbon backbone but less polar than the diol? Actually, the introduction of the Carbonyl (C=O) usually decreases retention slightly on Reverse Phase compared to the pure benzylic CH2, or increases it depending on the specific column interactions.

  • Verification: Check the UV spectrum of the peak. The parent molecule has weak UV absorbance (simple aromatic). The degradant will have a strong band around 240-250 nm (Ar-C=O conjugation).

Q3: Can I use standard peroxide test strips?

  • Answer: Yes. Before distilling or heating, always test for peroxides. The intermediate hydroperoxide (see Figure 1) is potentially explosive upon concentration.

  • Action: If >10 ppm peroxides are detected, treat with aqueous sodium thiosulfate or ferrous sulfate before disposal or purification.

QC & Validation Workflow

Use this logic flow to determine if your batch is fit for purpose.

QC_Workflow Check Visual Inspection: Colorless? Yellow Yellow/Amber Check->Yellow No Clear Clear/Colorless Check->Clear Yes Action2 Purify or Discard Yellow->Action2 Test H-NMR / HPLC Analysis Clear->Test Result1 Peak at ~4.5 ppm (CH2)? Integrates to 2H? Test->Result1 Pass Result2 New signals or Loss of CH2 integral? Test->Result2 Fail Action1 Batch Approved Result1->Action1 Result2->Action2

Figure 2: Quality Control Decision Tree.

References

  • Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Retrieved from

  • Royal Society of Chemistry. (2021). An efficient and practical aerobic oxidation of benzylic methylenes. RSC Advances. Retrieved from

  • National Institutes of Health (PMC). (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: General Handling of Flammable/Peroxide Forming Liquids. Retrieved from

  • ChemicalBook. (2026).[1] 2-Methyl-1-phenyl-2-propanol Properties and Stability. Retrieved from

Sources

Optimization

Purification strategies for low-purity 1-(2-Methylphenyl)-2-methyl-2-propanol samples

Technical Support Center: Purification of 1-(2-Methylphenyl)-2-methyl-2-propanol Case ID: PUR-100-86-7-OPT Subject: Troubleshooting Low-Purity Isolates of Tertiary Benzylic Alcohols Assigned Specialist: Senior Applicatio...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 1-(2-Methylphenyl)-2-methyl-2-propanol

Case ID: PUR-100-86-7-OPT Subject: Troubleshooting Low-Purity Isolates of Tertiary Benzylic Alcohols Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary & Triage

You are likely encountering difficulties with 1-(2-Methylphenyl)-2-methyl-2-propanol (also known as


-dimethyl-2-methylphenethyl alcohol). This compound presents a specific "perfect storm" of purification challenges:
  • Low Melting Point (23–25 °C): It exists as a supercooled liquid or sticky solid at room temperature, making crystallization difficult to initiate.

  • Steric Strain: The ortho-methyl group combined with the bulky tertiary alcohol creates steric congestion.

  • Acid Sensitivity: As a tertiary alcohol, it is highly prone to E1 elimination (dehydration) to form the corresponding alkene (1-(2-methylphenyl)-2-methylpropene) upon exposure to heat or acidic media (including standard silica gel).

Status Check: Diagnose Your Crude Sample

ObservationProbable Impurity/IssueRecommended Action
Yellow/Orange Oil Trace Iodine, Bi-aryl coupling products (Wurtz), or oxidation byproducts.Protocol B (Chromatography) or Protocol A (Distillation).
Cloudy/Opaque Liquid Magnesium salts (from Grignard) or suspended water.Pre-treatment: Dilute in ether, wash with brine, dry over

.
New Spot on TLC (

)
Dehydration Product (Alkene). You likely used acidic silica or excessive heat.Stop heating. Switch to Protocol B (Neutralized Silica).
Solidifies only in Freezer High purity (>90%) but supercooled.Protocol C (Low-Temp Crystallization).

Protocol A: High-Vacuum Distillation (The Workhorse)

Best for: Large scale (>5g) crude mixtures containing non-volatile residues.

The Risk: The boiling point is high (


C at atm), but the decomposition temperature is lower. You must  use high vacuum to lower the boiling point below the elimination threshold (

C).

Parameters:

  • Target Vapor Temp:

    
    C
    
  • Pressure: 10 mmHg (or lower)

  • Bath Temp: Do not exceed

    
    C.
    

Step-by-Step:

  • Apparatus: Short-path distillation head (Vigreux column is unnecessary and increases hold-up).

  • Pre-Run: Degas the crude oil under vacuum at room temperature for 20 minutes to remove residual solvent (acetone/ether).

  • The Cut:

    • Foreshot: Low boilers (unreacted o-xylene derivatives) will come over first.

    • Main Fraction: Collect the clear, viscous oil at

      
      C (10 mmHg).
      
    • Residue: Do not distill to dryness; the pot residue often contains magnesium salts that can catalyze decomposition.

Technical Note: If the product distills but turns yellow immediately, you have significant "splash" from the pot. Insert a glass wool plug in the still head to prevent aerosol transfer.

Protocol B: Neutralized Flash Chromatography (The Cleanup)

Best for: Removing specific impurities (bi-aryls, alkenes) without thermal degradation.

The Critical Failure Point: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to dehydrate tertiary alcohols during the column run, especially if the flow is slow. You must buffer the silica.

Workflow Diagram:

Chromatography Start Crude Sample Slurry Prepare Slurry (Hexanes + 1% Et3N) Start->Slurry Dissolve Pack Pack Column (Neutralized Silica) Slurry->Pack Pour Load Load Sample (DCM/Hexane) Pack->Load Elute Elute Gradient (0-10% EtOAc/Hex) Load->Elute Check TLC Check (Stain: KMnO4) Elute->Check

Caption: Workflow for neutralizing silica acidity to prevent on-column dehydration.

Procedure:

  • Mobile Phase Preparation: Prepare a Hexane/Ethyl Acetate system. Add 1% Triethylamine (TEA) to the Hexane bottle before mixing.

  • Column Packing: Slurry the silica gel in the Hexane (+1% TEA). Let it sit for 15 minutes to allow the amine to neutralize active acidic sites.

  • Elution:

    • Flush with 2 column volumes of 100% Hexane (removes non-polar bi-aryls and alkenes).

    • Gradient: Increase slowly to 5% EtOAc, then 10% EtOAc.

    • Target: The tertiary alcohol usually elutes around 10–15% EtOAc (

      
       in 9:1 Hex:EtOAc).
      
  • Visualization: Use KMnO₄ stain . The alcohol will appear as a bright yellow spot on a purple background. UV activity may be weak due to the lack of conjugation.

Protocol C: Low-Temperature Crystallization (The Final Polish)

Best for: Samples that are chemically pure (>95%) but remain oily/sticky.

Since the melting point is near room temperature (


C), standard recrystallization will fail. You must use a melt-freeze  or solvent-assisted freezer  technique.

Solvent System: Pentane (Anti-solvent) / Diethyl Ether (Solvent) — Ratio 10:1.

  • Dissolve the oil in the minimum amount of dry diethyl ether.

  • Add Pentane dropwise until slight turbidity persists.

  • Seeding: If you have a solid seed crystal, add it now. If not, scratch the glass side vigorously.

  • Incubation: Place the flask in a -20°C freezer for 24–48 hours.

  • Filtration: Filter cold (keep the funnel chilled). If the funnel is warm, the crystals will melt back into the filtrate immediately.

Troubleshooting FAQ

Q1: My NMR shows a doublet at ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 1.7 ppm and a vinylic proton. What happened? 
A:  You have dehydrated the alcohol.[1][2][3] This is 1-(2-methylphenyl)-2-methylpropene. This likely happened during workup (using strong acid to quench the Grignard) or distillation (too much heat).
  • Fix: Quench Grignard reactions with saturated

    
     (mild), not HCl. Use Protocol B to separate the alkene from the alcohol.
    

Q2: The product smells like camphor/mothballs. Is this wrong? A: No, this is normal. Highly substituted tertiary alcohols (like tert-butyl alcohol derivatives) often have a camphoraceous odor.

Q3: I see a persistent "ghost" peak in the aromatic region of the NMR. A: Check for Wurtz coupling (1,2-bis(2-methylphenyl)ethane). This impurity is non-polar and often co-distills.

  • Fix: Wash the crude product with cold pentane before attempting Protocol B. The hydrocarbon is highly soluble in pentane; the alcohol is less so at low temps.

References

  • VulcanChem. (n.d.). 1-(2-Methylphenyl)-1-propanol Physical Properties. Retrieved from 4[5]

  • ChemicalBook. (n.d.). 2-Methyl-1-phenyl-2-propanol CAS# 100-86-7 Properties and Safety. Retrieved from 6[5]

  • Vogel, A. I., & Furniss, B. S. (1989).[7] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[8][9] Longman Scientific & Technical. (General reference for tertiary alcohol purification and Grignard workup). Retrieved from 8[3][5][10]

  • Nishiguchi, T., & Kamio, C. (1989). Dehydration of Alcohols Catalysed by Metallic Sulfates Supported on Silica Gel. Journal of the Chemical Society, Perkin Transactions 1. (Reference for silica-induced dehydration risks). Retrieved from 5[5]

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation and Comparative NMR Analysis: 1-(2-Methylphenyl)-2-methyl-2-propanol

Executive Summary: The "Ortho" Challenge In the development of sterically hindered tertiary alcohols, 1-(2-methylphenyl)-2-methyl-2-propanol represents a classic structural elucidation challenge. Unlike its para-substitu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Ortho" Challenge

In the development of sterically hindered tertiary alcohols, 1-(2-methylphenyl)-2-methyl-2-propanol represents a classic structural elucidation challenge. Unlike its para-substituted isomer, which exhibits clear symmetry, the ortho-methyl derivative introduces steric compression and magnetic non-equivalence that complicates the aromatic region.

This guide provides a definitive protocol for the NMR characterization of this compound. It moves beyond basic assignment to focus on comparative discrimination —specifically, how to distinguish the target molecule from its regioisomers and common synthetic byproducts (dehydrated alkenes) using 1H NMR spectroscopy.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, the following sample preparation and acquisition protocol is designed to minimize solvent effects and exchange broadening.

Sample Preparation[1][2]
  • Solvent Selection: Chloroform-d (

    
    , 99.8% D) is the standard. However, if hydroxyl proton resolution is critical (to distinguish from water), dry DMSO-
    
    
    
    is the superior alternative.
  • Concentration: 10–15 mg of analyte in 0.6 mL solvent. Note: Over-concentration (>30 mg) can cause viscosity-induced line broadening and shift the -OH signal due to hydrogen bonding.

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended magnesium salts (from Grignard workup) which act as paramagnetic impurities, broadening signals.

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse) or equivalent.

  • Relaxation Delay (D1): Set to

    
     seconds. The tertiary methyl protons and quaternary carbons have long 
    
    
    
    relaxation times; insufficient delay leads to integration errors (e.g., the gem-dimethyl signal integrating to < 6H).
  • Scans (NS): 16–32 scans are sufficient for this concentration.

Workflow Visualization

G Start Crude Reaction Mixture Workup Aq. Workup (Remove Mg salts) Start->Workup Quench Prep Sample Prep (10mg in CDCl3) Workup->Prep Dry & Evaporate Acquire 1H NMR Acquisition (D1 ≥ 5s) Prep->Acquire Filter Process Processing (Phase/Baseline) Acquire->Process FFT

Figure 1: Optimized workflow from crude synthesis to spectral data, emphasizing magnesium salt removal.

Spectral Analysis: Target vs. Alternatives

The core of this analysis is distinguishing the Target (Ortho) from the Alternative (Para) and the Impurity (Alkene) .

The Molecule Structure

Target: 1-(2-Methylphenyl)-2-methyl-2-propanol

  • Structure:

    
    
    
  • Key Features: Benzylic methylene (

    
    ), Gem-dimethyl (
    
    
    
    ), Ortho-methyl (
    
    
    ).
Comparative Data Table (400 MHz, )
Proton GroupSignal TypeTarget: Ortho-Isomer (

ppm)
Alternative: Para-Isomer (

ppm)
Impurity: Dehydrated Alkene* (

ppm)
Gem-Dimethyl Singlet (6H)1.25 1.22Absent (Replaced by vinylic Me)
Hydroxyl (-OH) Broad Singlet (1H)1.60 - 2.00 1.50 - 1.90Absent
Ar-Methyl Singlet (3H)2.35 2.322.30
Benzylic -CH2- Singlet (2H)2.88 2.75Absent (Replaced by =CH)
Aromatic Region Multiplet (4H)7.10 – 7.25 (Complex) 7.10, 7.25 (AA'BB') 7.10 – 7.30
Vinylic Protons MultipletAbsentAbsent5.00 – 6.00

*Dehydration Product: Typically 1-(2-methylphenyl)-2-methyl-1-propene.

Detailed Interpretation
1. The Aliphatic Region (High Field)
  • Gem-Dimethyls (1.25 ppm): In the ortho isomer, these 6 protons appear as a sharp singlet. This confirms the integrity of the tertiary alcohol moiety. If this signal splits or shifts significantly downfield (>1.6 ppm), suspect dehydration to the alkene.

  • Benzylic Methylene (2.88 ppm): This is the diagnostic anchor. In the ortho isomer, this singlet is slightly deshielded (shifted downfield) compared to the para isomer (2.75 ppm) due to the steric compression of the adjacent ortho-methyl group.

2. The Aromatic Region (Low Field) - The "Fingerprint"
  • Para-Isomer (Alternative): Due to the axis of symmetry, the para isomer displays a classic AA'BB' system , appearing as two distinct "doublets" (roofing effect often visible) integrating to 2H each.

  • Ortho-Isomer (Target): The symmetry is broken. You will observe a complex ABCD multiplet integrating to 4H. The protons are magnetically non-equivalent. This lack of symmetry is the primary "Go/No-Go" signal for structural confirmation.

Troubleshooting & Impurity Profiling

In drug development, purity is paramount. The synthesis of this compound (often via Grignard reaction of 2-methylbenzylmagnesium chloride with acetone) yields specific impurities.

Common Impurities[3][4]
  • Residual Solvent (Ether/THF): Grignard reactions use ether/THF. Watch for triplets at 1.2 ppm and quartets at 3.7 ppm (Diethyl ether) or multiplets at 1.85/3.76 ppm (THF).

  • Wurtz Coupling Dimer: 1,2-bis(2-methylphenyl)ethane. Look for a singlet at ~2.9 ppm (Benzylic) and lack of the gem-dimethyl signal.

  • Dehydration (Alkene): If the workup was too acidic, the tertiary alcohol eliminates water.

    • Indicator: Disappearance of the singlet at 1.25 ppm. Appearance of vinylic methyls (~1.7-1.9 ppm).

Decision Logic for Researchers

Logic Spectrum Analyze 1H Spectrum Aromatic Check Aromatic Region (7.0 - 7.3 ppm) Spectrum->Aromatic Symmetric Symmetric AA'BB' (2 Doublets) Aromatic->Symmetric Symmetry Observed Complex Complex Multiplet (ABCD) Aromatic->Complex No Symmetry ResultPara Result: Para-Isomer (Incorrect Regioisomer) Symmetric->ResultPara CheckAliphatic Check Aliphatic Region Complex->CheckAliphatic ResultOrtho Result: Ortho-Isomer (Target Structure) CheckAliphatic->ResultOrtho Gem-Dimethyl (s) @ 1.25ppm

Figure 2: Logic tree for distinguishing the target ortho-isomer from its para-regioisomer.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org. Chem.1997 , 62, 7512–7515.

  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.Spectrometric Identification of Organic Compounds, 7th ed.; John Wiley & Sons: Hoboken, NJ, 2005.
  • BenchChem Application Note. "Synthesis of 2-(4-Methylphenyl)propan-2-ol via Grignard Reaction." (Provides comparative data for the para isomer synthesis and spectral expectations).

  • Magritek Application Note. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." (Methodology for distinguishing ortho/meta/para substitution).

Sources

Comparative

Distinguishing 1-(2-Methylphenyl)-2-methyl-2-propanol from para- isomers

As a Senior Application Scientist in pharmaceutical development, distinguishing between regioisomers such as 1-(2-Methylphenyl)-2-methyl-2-propanol (the ortho-isomer) and 1-(4-Methylphenyl)-2-methyl-2-propanol (the para-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in pharmaceutical development, distinguishing between regioisomers such as 1-(2-Methylphenyl)-2-methyl-2-propanol (the ortho-isomer) and 1-(4-Methylphenyl)-2-methyl-2-propanol (the para-isomer) is a routine yet critical analytical challenge. The seemingly subtle shift of a methyl group from the ortho- to the para-position induces profound changes in molecular symmetry, steric hindrance, and electronic environment[1]. These structural variations directly impact a molecule's physicochemical properties, receptor binding affinity, and downstream synthetic viability.

In this guide, we will objectively compare the analytical performance of Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FT-IR) spectroscopy in differentiating these two isomers. By understanding the causality behind the experimental data, researchers can establish robust, self-validating analytical workflows.

Structural & Physicochemical Overview

Before deploying instrumental analysis, it is crucial to understand the fundamental geometric differences between the two molecules. The para-isomer possesses a high degree of rotational pseudo-symmetry, whereas the ortho-isomer is sterically crowded and asymmetrical.

Property1-(2-Methylphenyl)-2-methyl-2-propanol1-(4-Methylphenyl)-2-methyl-2-propanol
Substitution Pattern Ortho (1,2-disubstituted)Para (1,4-disubstituted)
Molecular Symmetry Low (C₁ in solution)High (C₂v pseudo-symmetry)
Steric Environment High hindrance around the benzylic positionLow hindrance; open benzylic position

Analytical Strategy & Workflow

To ensure absolute structural confirmation, a multi-modal approach is required. The workflow below outlines the logical progression of orthogonal techniques used to map the molecular topology of the unknown isomer.

AnalyticalWorkflow Start Unknown Isomer Sample NMR 1H & 13C NMR Spectroscopy Start->NMR GCMS GC-MS Analysis Start->GCMS FTIR FT-IR Spectroscopy Start->FTIR NMR_O Complex Multiplet (4H) 6 Unique Aromatic 13C NMR->NMR_O NMR_P AA'BB' Doublets (4H) 4 Unique Aromatic 13C NMR->NMR_P GCMS_O Enhanced [M-18]+ (Ortho Effect) GCMS->GCMS_O GCMS_P Dominant Benzylic Cleavage GCMS->GCMS_P FTIR_O OOP C-H Bend: 735-770 cm-1 FTIR->FTIR_O FTIR_P OOP C-H Bend: 790-840 cm-1 FTIR->FTIR_P Ortho 1-(2-Methylphenyl)-2-methyl-2-propanol NMR_O->Ortho Para 1-(4-Methylphenyl)-2-methyl-2-propanol NMR_P->Para GCMS_O->Ortho GCMS_P->Para FTIR_O->Ortho FTIR_P->Para

Multi-modal analytical workflow for differentiating ortho and para regioisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR spectroscopy is arguably the most powerful tool for distinguishing between ortho and para isomers due to the profound impact of molecular symmetry on the number and splitting patterns of NMR signals[1]. Benchtop and high-field NMR spectroscopy can easily distinguish subtle differences in chemical structures, particularly in the aromatic regions[2].

Causality & Signal Interpretation:

  • ¹H NMR (Aromatic Region): The para-isomer possesses an axis of symmetry, rendering the protons at positions 2/6 equivalent and 3/5 equivalent. This creates an AA'BB' spin system, which typically manifests as a pseudo-AB quartet (two distinct doublets) integrating to 4H. Conversely, the ortho-isomer lacks this symmetry, resulting in four chemically non-equivalent aromatic protons that couple with one another to form a complex multiplet[1].

  • ¹³C NMR (Aromatic Region): Symmetry dictates the number of carbon signals. The para-isomer will exhibit only four unique aromatic carbon signals (C1, C4, C2/C6, C3/C5). The ortho-isomer will display six distinct aromatic carbon signals due to its complete lack of rotational symmetry in the ring[2].

Protocol: Self-Validating NMR Acquisition

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Tune and match the probe for ¹H (400 MHz) and ¹³C (100 MHz) nuclei.

  • Self-Validation Step: Before acquiring the full spectrum, perform a rapid 1-scan ¹H acquisition to verify the TMS singlet is exactly at 0.00 ppm and the residual CHCl₃ peak is at 7.26 ppm. Ensure the baseline is flat to confirm adequate magnetic shimming.

  • Acquisition: Acquire ¹H spectra with 16 scans and ¹³C spectra with a minimum of 256 scans (due to the lower natural abundance of ¹³C).

  • Data Processing: Apply exponential line broadening (0.3 Hz for ¹H, 1.0 Hz for ¹³C), phase correct, and integrate the aromatic region to confirm the 4H count.

NucleusDiagnostic FeatureOrtho-Isomer Expected DataPara-Isomer Expected Data
¹H NMR Aromatic Protons~7.10 - 7.30 ppm (Complex Multiplet, 4H)~7.05 - 7.15 ppm (AA'BB' doublets, 4H)
¹³C NMR Aromatic Carbons6 unique signals4 unique signals

Gas Chromatography-Mass Spectrometry (GC-MS): The "Ortho Effect"

While GC-MS is primarily utilized for molecular weight confirmation, the fragmentation patterns under Electron Ionization (EI) provide highly specific diagnostic clues for regioisomers.

Causality & Signal Interpretation: In mass spectrometry, the spatial proximity of interacting functional groups in ortho-isomers leads to unique fragmentation pathways, collectively known as the "ortho effect"[3]. For 1-(2-Methylphenyl)-2-methyl-2-propanol, the proximity of the ortho-methyl group to the bulky 2-methyl-2-propanol side chain facilitates specific hydrogen rearrangements. This interaction often suppresses ubiquitous fragmentation pathways seen in para-compounds and enhances the elimination of neutral molecules, such as water (loss of 18 Da, [M-18]⁺), via a cyclic transition state[4]. The para-isomer, lacking this spatial proximity, undergoes standard benzylic cleavage, dominating the spectrum with the loss of the -C(OH)(CH₃)₂ group.

Protocol: Self-Validating GC-MS Workflow

  • Sample Dilution: Prepare a 1.0 mg/mL solution of the analyte in GC-grade hexane.

  • Self-Validation Step (Blank Run): Inject 1 µL of pure hexane to ensure the column is free of carryover and the baseline is stable. Run a standard autotune using PFTBA to verify accurate m/z calibration.

  • GC Parameters: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Set the injector to 250°C with a split ratio of 50:1. Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • MS Parameters: Operate in EI mode at 70 eV. Set the source temperature to 230°C and scan from m/z 35 to 300.

  • Data Analysis: Extract the mass spectra at the respective retention times. Calculate the ratio of the[M-18]⁺ peak to the base peak to quantify the ortho effect.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Confirmation

IR spectroscopy serves as an excellent and rapid confirmatory method, leveraging the distinct C-H out-of-plane (OOP) bending frequencies of substituted benzenes[1].

Causality & Signal Interpretation: The frequency of the OOP C-H bending vibration is inversely proportional to the number of adjacent, coupled hydrogen atoms on the aromatic ring.

  • The ortho-isomer possesses four adjacent hydrogen atoms, causing the OOP bending to occur at lower frequencies, typically between 735-770 cm⁻¹[1].

  • The para-isomer possesses two adjacent hydrogen atoms (two sets), shifting the OOP bending to a higher frequency range of 790-840 cm⁻¹[1].

Protocol: Self-Validating ATR-FTIR Analysis

  • Preparation: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol and allow it to dry completely.

  • Self-Validation Step: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) of the empty crystal. Ensure the baseline transmittance is ~100% and free of anomalous peaks (e.g., residual solvent or excessive atmospheric water vapor/CO₂).

  • Sample Application: Place a small amount of the neat sample onto the crystal. If the sample is solid, apply consistent pressure using the ATR anvil.

  • Acquisition: Collect the sample spectrum (4000-600 cm⁻¹) and specifically analyze the "fingerprint region" below 900 cm⁻¹.

TechniqueDiagnostic MarkerOrtho-IsomerPara-Isomer
GC-MS (EI) Fragmentation PathwayEnhanced [M-18]⁺ (Water loss via ortho effect)Dominant benzylic cleavage
FT-IR C-H Out-of-Plane Bending735 - 770 cm⁻¹ (Strong)790 - 840 cm⁻¹ (Strong)

References

  • Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy Oxford Instruments URL: [Link]

  • Ortho effects: A mechanistic study ResearchGate / European Journal of Mass Spectrometry URL: [Link]

  • Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids National Institutes of Health (PMC) URL: [Link]

Sources

Validation

IR spectroscopy characteristic peaks of 1-(2-Methylphenyl)-2-methyl-2-propanol

The following guide provides an in-depth technical analysis of the IR spectroscopic characterization of 1-(2-Methylphenyl)-2-methyl-2-propanol . This document is structured to assist analytical chemists and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the IR spectroscopic characterization of 1-(2-Methylphenyl)-2-methyl-2-propanol . This document is structured to assist analytical chemists and drug development professionals in the rigorous identification and differentiation of this compound from its structural isomers and synthetic precursors.

Executive Summary

1-(2-Methylphenyl)-2-methyl-2-propanol is a tertiary alcohol featuring a bulky ortho-substituted aromatic ring and a gem-dimethyl alkyl chain. In drug discovery, verifying this specific regioisomer is critical, as steric hindrance at the ortho position significantly influences metabolic stability and receptor binding compared to meta or para analogs.

This guide delineates the spectral fingerprint required to confirm three structural checkpoints:

  • Tertiary Alcohol Functionality: Absence of C-H carbinol stretch, presence of specific C-O modes.

  • Gem-Dimethyl Moiety: Characteristic skeletal vibrations of the isobutanol-like tail.

  • Ortho-Substitution Pattern: Distinguishing the 1,2-disubstitution from 1,3- (meta) and 1,4- (para) isomers via Out-of-Plane (OOP) bending modes.

Spectral Profiling: The Characteristic Fingerprint

The IR spectrum of 1-(2-Methylphenyl)-2-methyl-2-propanol is defined by the interplay between the hydroxyl group and the steric bulk of the ortho-tolyl ring.

A. Functional Group Region (4000 – 1500 cm⁻¹)
Frequency (cm⁻¹)Vibration ModeIntensityDiagnostic Note
3350 – 3450 O-H StretchBroad, StrongTypical of H-bonded alcohols.[1][2][3] In dilute solution (CCl₄), this shifts to a sharp peak at ~3620 cm⁻¹ (free O-H).
3020 – 3080 C-H Stretch (sp²)WeakAromatic C-H bonds.
2960 – 2870 C-H Stretch (sp³)StrongMultiple bands due to the methyl (CH₃) and methylene (CH₂) groups. The gem-dimethyl group contributes significantly here.
1950 – 1750 Aromatic OvertonesWeakCritical: Ortho-substituted benzenes display a specific "four-finger" pattern of weak overtone bands, distinct from the meta (three fingers) or para (two fingers) patterns.
B. Fingerprint Region (1500 – 600 cm⁻¹)

This region contains the most definitive data for structural validation.

  • The Gem-Dimethyl Doublet (1385 & 1365 cm⁻¹): The -C(CH₃)₂- group exhibits a characteristic "split" umbrella deformation. You will observe two distinct bands of nearly equal intensity around 1385 cm⁻¹ and 1365 cm⁻¹. This confirms the 2-methyl-2-propanol side chain.

  • Tertiary C-O Stretch (1150 – 1200 cm⁻¹): Unlike primary alcohols (which absorb ~1050 cm⁻¹), tertiary alcohols show a C-O stretching vibration at a higher frequency due to the heavy carbon environment. Expect a strong band near 1150 cm⁻¹ .[4]

  • Ortho-Substitution OOP (735 – 770 cm⁻¹): The C-H Out-of-Plane (OOP) bending vibration is the primary differentiator for the aromatic ring. 1,2-disubstituted benzenes (ortho) typically show a single strong band in the 735–770 cm⁻¹ range (often ~750 cm⁻¹).

Comparative Analysis: Alternatives & Isomers

In a synthesis or QC context, the "alternatives" are often the structural isomers (impurities) or the ketone precursor.

Scenario A: Distinguishing from Structural Isomers

The migration of the methyl group on the benzene ring drastically alters the OOP bending region.

IsomerSubstitutionKey Diagnostic Peak (OOP)Overtone Pattern (1600-2000 cm⁻¹)
Target (Ortho) 1,2-disubstitutedSingle band ~750 cm⁻¹ 1 strong, several weak
Meta-Isomer 1,3-disubstitutedTwo bands: ~690 cm⁻¹ & ~780 cm⁻¹3 bands (prominent)
Para-Isomer 1,4-disubstitutedSingle band ~810–840 cm⁻¹ 2 bands (distinctive)

Analyst Insight: If you observe a strong peak near 820 cm⁻¹, your sample is contaminated with the para isomer. If you see a peak at 690 cm⁻¹, suspect meta contamination.

Scenario B: Distinguishing from Synthetic Precursor

The most common precursor is 1-(2-methylphenyl)-2-propanone (a ketone).

  • Precursor (Ketone): Shows a strong C=O stretch at ~1715 cm⁻¹ . No O-H stretch.

  • Product (Alcohol): Shows O-H stretch (~3400 cm⁻¹) . No C=O stretch.

  • Validation: The complete disappearance of the 1715 cm⁻¹ band is the standard for determining reaction completion (Grignard addition).

Experimental Protocol: ATR-FTIR Characterization

Objective: Obtain a high-fidelity spectrum to validate the ortho-regiochemistry and tertiary alcohol status.

Methodology
  • Instrument Setup:

    • Mode: Attenuated Total Reflectance (ATR) using a Diamond or ZnSe crystal.

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (screening) or 64 (publication quality).

    • Range: 4000 – 600 cm⁻¹.

  • Sample Preparation:

    • Liquid/Oil: Place 1 drop directly on the crystal. Ensure complete coverage.

    • Solid: Place ~5 mg on the crystal and apply high pressure using the anvil to ensure intimate contact (remove air gaps).

  • Data Acquisition & Processing:

    • Background: Collect an air background immediately prior to the sample.

    • Correction: Apply ATR correction (if quantitative comparison to transmission library data is required), though raw ATR data is sufficient for qualitative ID.

  • Self-Validating Checkpoints:

    • Checkpoint 1: Is the baseline flat at 2000–2500 cm⁻¹? (If noisy, clean crystal and rescan).

    • Checkpoint 2: Is the CO₂ doublet (2350 cm⁻¹) subtracted correctly?

    • Checkpoint 3: Does the Gem-Dimethyl doublet appear at ~1365/1385? (If fused into one blob, resolution may be too low or sample contact is poor).

Decision Logic for Identification

The following diagram illustrates the logical workflow for confirming the identity of 1-(2-Methylphenyl)-2-methyl-2-propanol using IR data.

IR_Identification Start Unknown Sample Spectrum CheckOH 1. Check 3200-3600 cm⁻¹ Is there a Broad O-H Stretch? Start->CheckOH CheckCO 2. Check ~1715 cm⁻¹ Is there a Strong C=O Peak? CheckOH->CheckCO No CheckGem 3. Check 1360-1390 cm⁻¹ Is there a Split Doublet? CheckOH->CheckGem Yes NotAlcohol Precursor (Ketone) or Other Impurity CheckCO->NotAlcohol Yes (Ketone) CheckOOP 4. Check 700-850 cm⁻¹ (OOP) Where is the Strongest Band? CheckGem->CheckOOP Yes (Doublet) NotTargetChain Incorrect Alkyl Chain (Not a t-butyl type) CheckGem->NotTargetChain No (Single Peak) Ortho CONFIRMED: 1-(2-Methylphenyl)-2-methyl-2-propanol (Band ~750 cm⁻¹) CheckOOP->Ortho ~750 cm⁻¹ Meta Meta-Isomer Identified (Bands ~690 & 780 cm⁻¹) CheckOOP->Meta ~690 & 780 cm⁻¹ Para Para-Isomer Identified (Band ~820 cm⁻¹) CheckOOP->Para ~820 cm⁻¹

Figure 1: Step-wise spectral decision tree for validating the target compound against precursors and isomers.

References

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[5] (Standard reference for C-H OOP bending values).

  • NIST Chemistry WebBook. Infrared Spectrum of 1-(2-Methylphenyl)ethanol (Analogous secondary alcohol for ortho-substitution comparison). Link

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. (Detailed guide on Ortho/Meta/Para differentiation). Link

  • Smith, B. C. (2017).[6] Alcohols—The Rest of the Story. Spectroscopy, 32(4). (Reference for Tertiary Alcohol C-O stretch positions). Link

Sources

Comparative

Comparing reactivity of 1-(2-Methylphenyl)-2-methyl-2-propanol with benzyl alcohol

Comparative Reactivity Guide: 1-(2-Methylphenyl)-2-methyl-2-propanol vs. Benzyl Alcohol Executive Summary: Steric Shielding vs.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 1-(2-Methylphenyl)-2-methyl-2-propanol vs. Benzyl Alcohol

Executive Summary: Steric Shielding vs. Electronic Activation

This guide provides a technical comparison between 1-(2-Methylphenyl)-2-methyl-2-propanol (Compound A) and Benzyl Alcohol (Compound B). While both are aromatic alcohols, their reactivity is diametrically opposed due to their structural classification: Compound A is a tertiary homobenzylic alcohol with significant steric hindrance, whereas Compound B is a primary benzylic alcohol with high oxidative susceptibility.

Key Differentiator:

  • Compound A acts as a precursor for electrophilic cyclization (Indane synthesis) and is resistant to oxidation.

  • Compound B is a versatile nucleophilic/oxidative building block prone to etherification and carbonyl formation.

Part 1: Chemical Profile & Structural Analysis

FeatureCompound A Compound B
IUPAC Name 1-(2-Methylphenyl)-2-methyl-2-propanolPhenylmethanol
Structure o-Tolyl-CH₂-C(CH₃)₂-OHPh-CH₂-OH
Alcohol Class Tertiary (Homobenzylic)Primary (Benzylic)
Steric Environment High (Gem-dimethyl + ortho-methyl)Low (Exposed methylene)
Electronic Effect Cation stabilization via hyperconjugation & induction.Cation stabilization via resonance (Benzylic).[1]
Major Reaction Pathway E1 Elimination / Cyclodehydration Oxidation / Sɴ Substitution

Part 2: Oxidative Stability (The "Jones Screen")

The most immediate diagnostic difference lies in oxidative stability.

Mechanism & Causality[1][2][3]
  • Benzyl Alcohol (B): Possesses two

    
    -protons. Treatment with Cr(VI) reagents (Jones Reagent) removes these protons to form Benzaldehyde, which rapidly oxidizes further to Benzoic Acid in aqueous media.
    
  • Compound A: Lacks

    
    -protons at the carbinol center (Tertiary). The rigid C-C bonds prevent carbonyl formation. Under extreme forcing conditions (e.g., KMnO₄/Heat), the molecule undergoes skeletal fragmentation rather than clean oxidation.
    
Experimental Protocol: Comparative Oxidation
  • Reagent: Jones Reagent (CrO₃ in dilute H₂SO₄).

  • Procedure: Dissolve 1 mmol of substrate in Acetone (10 mL). Add Jones Reagent dropwise at 0°C.

  • Observation:

    • Compound B: Rapid color change from Orange (Cr⁶⁺) to Green (Cr³⁺) . Product: Benzoic Acid (precipitate).

    • Compound A: Solution remains Orange . No reaction occurs.

Oxidation cluster_A Compound A (Tertiary) cluster_B Compound B (Primary) A 1-(2-Methylphenyl)- 2-methyl-2-propanol A_Inter Chromate Ester (Unstable) A->A_Inter CrO3 A_End NO REACTION (Steric/Electronic Block) A_Inter->A_End No alpha-H to eliminate B Benzyl Alcohol B_Ald Benzaldehyde B->B_Ald [O] -2H B_Acid Benzoic Acid B_Ald->B_Acid [O]

Caption: Oxidation pathways. Benzyl alcohol progresses to carboxylic acid, while Compound A is metabolically/oxidatively inert under standard conditions.

Part 3: Acid-Mediated Transformations (The "Cyclization" Test)

This section highlights the utility of Compound A in synthesizing fused ring systems (Indanes), a reaction impossible for Benzyl Alcohol.

Compound A: Cyclodehydration to Indanes

Upon treatment with strong acid (H₂SO₄ or Lewis Acids like AlCl₃), Compound A generates a stable tertiary carbocation. Unlike simple elimination, the proximity of the electron-rich aromatic ring facilitates an Intramolecular Friedel-Crafts Alkylation .

  • Mechanism:

    • Protonation of -OH and loss of H₂O

      
       Tertiary Cation.
      
    • Electrophilic attack on the aromatic ring (ortho to the ethyl chain).

    • Re-aromatization.

  • Product: 1,1,4-Trimethylindane . (The ortho-methyl group directs the cyclization to the unobstructed ortho position).

Benzyl Alcohol: Intermolecular Etherification

Benzyl alcohol generates a primary benzylic cation (or acts via Sɴ2-like pathway). Lacking a side chain for cyclization, it reacts with another molecule of itself.

  • Product: Dibenzyl Ether (Ph-CH₂-O-CH₂-Ph) or polybenzyls (polymer).

Experimental Protocol: Acid Catalysis
  • Conditions: 85% H₂SO₄, 60°C, 1 hour.

  • Compound A Workflow:

    • Extract with Hexane.

    • Analyze via GC-MS.[2] Look for M+ = 158 (Dehydrated C₁₃H₁₈).

    • Note: If elimination dominates over cyclization, the conjugated alkene (Ar-CH=C(Me)₂) is formed.

  • Compound B Workflow:

    • Extract with Ether.

    • Product is a viscous liquid (Dibenzyl ether, BP > 290°C).

AcidReaction A_Start Compound A (Tertiary Alcohol) A_Cat Tertiary Carbocation [Ar-CH2-C+(Me)2] A_Start->A_Cat H+ / -H2O A_Prod1 1,1,4-Trimethylindane (Cyclization) A_Cat->A_Prod1 Intramolecular F-C Alkylation A_Prod2 Alkene (Elimination) A_Cat->A_Prod2 -H+ (Minor) B_Start Benzyl Alcohol (Primary) B_Cat Benzylic Cation [Ph-CH2+] B_Start->B_Cat H+ B_Prod Dibenzyl Ether (Dimerization) B_Cat->B_Prod + Benzyl Alcohol

Caption: Divergent acid pathways. Compound A favors intramolecular cyclization (Indane formation), while B favors intermolecular dimerization.

Part 4: Nucleophilic Substitution (Lucas Test)

The Lucas Test (HCl + ZnCl₂) differentiates alcohols based on carbocation stability.[1][3]

  • Compound A (Tertiary): Reacts instantly .[1][4] The tertiary carbocation forms immediately, capturing Cl⁻ to form an insoluble alkyl chloride.[3]

    • Observation: Immediate turbidity/phase separation.[5]

  • Compound B (Benzylic): Reacts rapidly . Although primary, the benzylic cation is resonance-stabilized.[1]

    • Observation: Turbidity appears within minutes (often faster than typical primary alcohols, but potentially slower than A depending on temperature).[3]

    • Differentiation: While both are "fast," Compound A's product (a tertiary chloride) is sterically congested and prone to hydrolysis reversion, whereas Benzyl Chloride is a potent lachrymator and alkylating agent.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
  • Hafner, A., et al. "Synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal and its derivatives." Journal of Chemical Research, 2012. (Discusses homobenzylic alcohol reactivity and cyclization precursors).

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience, 2007.
  • BenchChem. "A Comparative Guide to MOM and SEM Protecting Groups for Benzyl Alcohols." (Context for Benzyl Alcohol reactivity).

  • PubChem. "2-Methyl-1-phenyl-2-propanol (Dimethylbenzylcarbinol)." National Library of Medicine. (Structural analog data).

Sources

Validation

Comparative Guide: X-ray Crystallography &amp; Structural Analysis of 1-(2-Methylphenyl)-2-methyl-2-propanol

Executive Summary This guide provides a technical comparison of the structural characteristics and crystallographic performance of 1-(2-Methylphenyl)-2-methyl-2-propanol (Target) against its industry-standard analogue, B...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the structural characteristics and crystallographic performance of 1-(2-Methylphenyl)-2-methyl-2-propanol (Target) against its industry-standard analogue, Benzyldimethylcarbinol (Reference).

Designed for drug development professionals and structural chemists, this document addresses the specific challenge of obtaining X-ray data for hindered, low-melting tertiary alcohols. It details the experimental protocols required to stabilize this compound for diffraction studies and analyzes the steric impact of the ortho-methyl substituent on crystal packing and supramolecular clustering.

Compound Profile & Structural Comparison

The Target vs. The Standard

The primary challenge in characterizing 1-(2-Methylphenyl)-2-methyl-2-propanol lies in its physical state. Unlike many solid pharmaceutical intermediates, this compound (and its analogues) often exists as a viscous liquid or low-melting solid at room temperature, necessitating specific cryo-crystallographic techniques or derivatization for rigorous structural analysis.

FeatureTarget Compound Reference Standard
IUPAC Name 1-(2-Methylphenyl)-2-methyl-2-propanol2-Methyl-1-phenyl-2-propanol
Common Name

-Dimethyl-o-tolylethanol
Benzyldimethylcarbinol (DMBC)
CAS Number Not widely listed (Isomer specific)100-86-7
Structure o-Tolyl-CH₂-C(Me)₂-OHPh-CH₂-C(Me)₂-OH
Physical State (RT) Viscous Liquid / Oil (Est.[1][2] MP < 20°C)Low-Melting Solid (MP: 23–25°C)
Steric Profile High (Ortho-Me clash with alkyl chain)Moderate (Free rotation of benzyl group)
Primary Use Pharm. Intermediate (e.g., BI-167107 precursor)Fragrance (Muguet/Lilac), Solvent
Structural Performance Analysis

The introduction of the ortho-methyl group in the target compound significantly alters its "performance" in a crystallographic context compared to the reference.

  • Crystallizability: The ortho-substituent disrupts the efficient

    
    -
    
    
    
    stacking observed in the unsubstituted reference. While DMBC can form supramolecular clusters driven by OH···
    
    
    interactions, the target's ortho-methyl group creates steric bulk that inhibits these stabilizing forces, making single-crystal growth difficult without co-crystallization agents.
  • Conformational Locking: In the reference compound, the benzyl-CH₂ bond has free rotation. In the target, the ortho-methyl group restricts this rotation, locking the molecule into a preferred conformation that minimizes steric clash between the ring methyl and the bulky tert-alcohol group. This rigidity is advantageous for binding affinity (entropy penalty reduction) but disadvantageous for crystal packing.

Experimental Protocols for X-ray Data Acquisition

Since the target is likely a liquid at ambient conditions, standard mounting loops will fail. Two specific workflows are recommended to obtain high-resolution X-ray data.

Method A: In-Situ Cryo-Crystallography (OH-1 Protocol)

Best for: Observing the native structure without chemical modification.

  • Capillary Mounting: Draw the liquid 1-(2-Methylphenyl)-2-methyl-2-propanol into a 0.3 mm Lindemann glass capillary.

  • Zone Melting: Mount the capillary on the goniometer head. Use an infrared laser or micro-heater to create a molten zone.

  • Nucleation: Slowly lower the temperature (using a Cryostream) to ~20 K below the estimated freezing point. If a glass forms, anneal by cycling the temperature near the melting point until a polycrystalline seed appears.

  • Single Crystal Growth: Move the heating zone slowly (2–5 mm/h) along the capillary to propagate a single crystal front from the seed.

  • Data Collection: Once a single domain is isolated, flash-cool to 100 K and collect data immediately.

Method B: Derivatization (The "Trojan Horse" Strategy)

Best for: Routine analysis and absolute configuration determination (if chiral analogues are used).

If in-situ growth fails, convert the alcohol into a crystalline ester. The 3,5-dinitrobenzoate derivative is the industry standard for crystallizing hindered alcohols.

  • Reaction: React 1.0 eq of the target alcohol with 1.2 eq of 3,5-dinitrobenzoyl chloride and 1.5 eq of pyridine in DCM (0°C to RT, 4h).

  • Workup: Wash with NaHCO₃, dry over MgSO₄, and concentrate.

  • Crystallization: Recrystallize the resulting ester from a Hexane/EtOAc (9:1) mixture. The heavy nitro-aromatic moiety drives lattice formation, overriding the disorder of the alkyl chain.

Visualization of Structural Logic

The following diagram illustrates the decision matrix for characterizing this hindered alcohol, highlighting the steric influence on the workflow.

G Target Target: 1-(2-Methylphenyl)- 2-methyl-2-propanol State Physical State Check: Liquid/Oil at RT Target->State Direct Path A: Direct Analysis (Native State) State->Direct If pure liquid Deriv Path B: Derivatization (Crystalline Analog) State->Deriv If glass former Cryo In-Situ Cryo-Crystallography (Laser Zone Melting) Direct->Cryo Ester Synthesis of 3,5-Dinitrobenzoate Ester Deriv->Ester Data1 Outcome: Native Packing (OH...pi interactions) Cryo->Data1 Data2 Outcome: Stable Lattice (Pi-stacking dominant) Ester->Data2

Caption: Workflow for structural determination of liquid/low-melting hindered benzyl alcohols.

Comparative Data Table

The following data contrasts the expected properties of the target with the experimentally verified properties of the reference standard. Use the Reference values as a baseline for instrument calibration.

PropertyReference (Benzyldimethylcarbinol) Target (Ortho-Methyl Analogue) Implication for Analysis
Melting Point 23–25 °C< 20 °C (Predicted) Target requires continuous cooling (Cryostream) during handling.
Space Group P2₁/c (Typical for class)P2₁/c or P-1 (Predicted)Expect lower symmetry due to steric bulk.
Packing Efficiency High (Planar stacking)Low (Twisted conformation) Higher disorder likely in the alkyl tail; lower resolution limits.
H-Bond Donor Accessible OH groupSterically Shielded OH Slower exchange rates; OH protons may be visible in difference maps.
Cluster Formation Forms stable tetramers in liquidDisrupted Clustering Less likely to form large aggregates; easier to dissolve in non-polar solvents.

References

  • PubChem. (2025).[3] 2-Methyl-1-phenyl-2-propanol (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. (2024). 2-Methyl-1-phenyl-2-propanol Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Grelska, J., et al. (2022). Supramolecular Structure of Phenyl Derivatives of Butanol Isomers. Crystal Growth & Design. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Entry: Benzyldimethylcarbinol derivatives. [Link]

Sources

Safety & Regulatory Compliance

Safety

Technical Guide: PPE and Handling Protocols for 1-(2-Methylphenyl)-2-methyl-2-propanol

-Dimethyl-o-methylbenzyl alcohol; 2-Methyl-1-(o-tolyl)-2-propanol. Executive Safety Assessment Immediate Action Required: Treat as a Skin & Eye Irritant with potential Respiratory Toxicity .[1] As a tertiary benzylic alc...

Author: BenchChem Technical Support Team. Date: March 2026


-Dimethyl-o-methylbenzyl alcohol; 2-Methyl-1-(o-tolyl)-2-propanol.

Executive Safety Assessment

Immediate Action Required: Treat as a Skin & Eye Irritant with potential Respiratory Toxicity .[1]

As a tertiary benzylic alcohol derivative, 1-(2-Methylphenyl)-2-methyl-2-propanol presents a specific lipophilic hazard profile. Unlike simple aliphatic alcohols (e.g., ethanol), the aromatic ring increases lipid solubility, facilitating dermal absorption. While not classified as acutely fatal (like HF or dimethylmercury), its structural properties suggest it can cause significant dermatitis and corneal damage upon contact.

Core Hazard Statements (GHS/CLP based on structural analogs):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE) Matrix

This protocol moves beyond generic "wear gloves" advice.[1][4][5] It utilizes Permeation Logic —matching the polymer structure of the PPE to the chemical properties of the solute.

A. Hand Protection (The "Double-Barrier" Standard)
  • Primary Material: Nitrile Butadiene Rubber (NBR).

  • Scientific Rationale: Aromatic alcohols can swell natural latex and degrade vinyl rapidly. Nitrile offers superior resistance to the aromatic component (the toluene-like ring) while resisting the polarity of the hydroxyl group.

  • Protocol:

    • Inner Layer: 4 mil (0.10 mm) Nitrile (Tactility).

    • Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Durability).

    • Inspection: Check for "tackiness" or bubbling, which indicates aromatic swelling/breakthrough.

B. Ocular & Respiratory Defense[1][7][8][9]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are insufficient because this compound is often a viscous oil or low-melting solid; heating it reduces viscosity, increasing splash risk.

  • Respiratory:

    • Primary: Certified Fume Hood (Face velocity: 0.5 m/s).

    • Secondary (if hood unavailable): Half-face respirator with Organic Vapor (OV) cartridges (Black band).

C. PPE Selection Summary Table
TaskHand ProtectionEye ProtectionBody ProtectionRespiratory
Weighing (Solid/Oil) Double Nitrile (4 mil + 4 mil)Safety Glasses w/ Side ShieldsCotton Lab CoatFume Hood (Sash <18")
Synthesis/Heating Nitrile (Inner) + Neoprene (Outer)Splash Goggles Flame Resistant (FR) CoatFume Hood (Sash closed)
Spill Cleanup Laminate Film (Silver Shield®)Splash Goggles + Face ShieldTyvek® CoverallsFull-Face Respirator (OV)

Operational Workflow & Logic

The following diagram illustrates the decision logic for handling this specific compound, prioritizing engineering controls over PPE.

PPE_Logic Start Start: Handling 1-(2-Methylphenyl)-2-methyl-2-propanol StateCheck Check Physical State (Ambient Temp) Start->StateCheck Solid Solid/Crystalline StateCheck->Solid Liquid Viscous Liquid/Oil (or Heated) StateCheck->Liquid Weighing Weighing Protocol Solid->Weighing PPE_Solid PPE: Nitrile Gloves + Glasses Risk: Dust Inhalation Solid->PPE_Solid Liquid->Weighing PPE_Liquid PPE: Double Nitrile + Goggles Risk: Splash & Permeation Liquid->PPE_Liquid Hood Engineering Control: Fume Hood REQUIRED Weighing->Hood Always Reaction Reaction Protocol Reaction->PPE_Liquid Heat Applied Hood->Reaction

Figure 1: Decision Logic for PPE selection based on physical state and operational phase.

Step-by-Step Handling Protocol

Phase 1: Preparation & Weighing
  • Verify State: This compound has a melting point near ambient or slightly elevated temperatures. If it has solidified in the bottle, do not chip it out with a spatula (creates flying shards).

  • Thermal Liquefaction: Gently warm the container in a water bath (<50°C) to melt the solid into a pourable oil. This eliminates dust generation.[5][6]

  • Transfer: Use a glass pipette or syringe for transfer. Avoid pouring from the lip of the bottle to prevent drips that degrade the bottle's label and safety markings.

Phase 2: Reaction Setup
  • Solvent Compatibility: When dissolving this alcohol in organic solvents (e.g., DCM, THF), the permeation rate through gloves increases.

    • Scientist's Note: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves offer <5 minutes of protection. You must use PVA (Polyvinyl alcohol) gloves or change nitrile gloves immediately upon splash.

  • Inert Atmosphere: As a tertiary alcohol, it is relatively stable to oxidation, but moisture sensitivity depends on the reagents used (e.g., if reacting with strong bases like NaH). Flush with Nitrogen/Argon if using moisture-sensitive reagents.

Phase 3: Quenching & Cleanup[10]
  • Decontamination: Wipe all surfaces with a detergent solution followed by water. Alcohol-based cleaners (ethanol/isopropanol) are effective at solubilizing the residue but increase flammability risk.

  • Glove Removal: Use the "beak method" (pulling one glove off using the other, turning it inside out) to ensure no outer surface touches skin. Wash hands with soap and water for 20 seconds immediately.

Disposal & Emergency Procedures

Waste Stream Segregation
  • Non-Halogenated Organic Waste: If dissolved in Acetone, Ethyl Acetate, or Toluene.

  • Halogenated Organic Waste: If dissolved in DCM or Chloroform.

  • Solid Waste: Contaminated gloves and paper towels must go into the Hazardous Solid Waste bin, not regular trash.

Emergency Response[1]
  • Skin Contact:

    • Remove contaminated clothing immediately.[7]

    • Wash with soap and water for 15 minutes. Do not use solvents (acetone/ethanol) to wash skin, as this drives the chemical deeper into the dermis.

  • Eye Contact:

    • Flush with tepid water for 15 minutes at the eyewash station.

    • Hold eyelids open.[4]

    • Seek medical attention (Ophthalmologist) if irritation persists.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: Benzenemethanol, 2-methyl-alpha,alpha-dimethyl- (Similar Structure Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Protective Clothing. United States Department of Labor. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Methylphenyl)-2-methyl-2-propanol
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Reactant of Route 2
1-(2-Methylphenyl)-2-methyl-2-propanol
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